(3-Chloro-2-methylphenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZGUZWGHGQNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524387 | |
| Record name | (3-Chloro-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90369-75-8 | |
| Record name | (3-Chloro-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (3-Chloro-2-methylphenyl)methanol, a substituted aromatic alcohol of interest in synthetic and medicinal chemistry. This document collates available data on its physical and spectroscopic properties, potential synthetic routes, and prospective biological activities, aiming to serve as a valuable resource for professionals in research and development.
Core Chemical Properties
This compound, with the CAS number 90369-75-8, is a white to off-white solid at room temperature, suggesting a melting point above 25 °C.[1] Its chemical structure consists of a benzyl alcohol core substituted with a chloro group at the 3-position and a methyl group at the 2-position of the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| CAS Number | 90369-75-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure and data for related compounds, the following spectral characteristics can be predicted.
Mass Spectrometry
Predicted mass spectrometry data indicates the molecular ion peak and various adducts.[2]
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M]+ | 156.03365 |
| [M+H]+ | 157.04148 |
| [M+Na]+ | 179.02342 |
| [M-H]- | 155.02692 |
| [M+H-H₂O]+ | 139.03146 |
Source: PubChemLite[2]
The fragmentation of the molecular ion is expected to involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), and cleavage of the benzylic C-C bond.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, aromatic, and hydroxyl protons. The aromatic region would likely display a complex multiplet for the three adjacent protons.
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.
-
Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 7.0-7.4 ppm.
¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in different chemical environments.
-
Methyl Carbon (-CH₃): Approximately δ 15-20 ppm.
-
Methylene Carbon (-CH₂OH): Approximately δ 60-65 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the range of δ 120-145 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, C-H, and C-Cl functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Experimental Protocols: Synthesis
Synthesis from 3-Chloro-2-methylbenzaldehyde via Sodium Borohydride Reduction
This method involves the selective reduction of an aldehyde to a primary alcohol using the mild reducing agent sodium borohydride.[3][4]
Methodology:
-
Dissolution: Dissolve 3-chloro-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Synthesis from 3-Chloro-2-methylbenzoic Acid via Lithium Aluminum Hydride Reduction
This method employs a powerful reducing agent, lithium aluminum hydride, to reduce a carboxylic acid to a primary alcohol.[5][6] This reaction must be carried out under anhydrous conditions.
Methodology:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.
-
Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Potential Biological Activity
While there are no direct studies on the biological activity of this compound, literature on structurally similar compounds suggests potential antimicrobial and cytotoxic properties.
Substituted benzyl alcohols are known to possess antibacterial and antifungal properties.[7][8][9] The presence of halogen substituents on the phenyl ring can modulate this activity. For instance, various chlorinated benzyl alcohols have demonstrated significant antimicrobial effects.[7] Furthermore, studies on other chlorinated phenyl derivatives have indicated potential cytotoxic effects against cancer cell lines.[10][11][12]
Given these precedents, it is plausible that this compound may exhibit biological activities that warrant further investigation, particularly in the context of developing new antimicrobial or anticancer agents.
Conclusion
This compound is a compound with potential applications in various fields of chemical research. While comprehensive experimental data on its physical and biological properties are currently limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The outlined synthetic pathways offer practical approaches for its preparation, enabling further investigation into its spectroscopic characteristics and potential therapeutic applications. Researchers are encouraged to undertake further studies to fully elucidate the properties of this compound.
References
- 1. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(3-Chloro-2-methylphenyl)methanol: A Technical Guide to Structure Elucidation and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Chloro-2-methylphenyl)methanol, a substituted benzyl alcohol of interest in chemical synthesis and potentially in drug discovery. This document details the chemical and physical properties of the molecule, outlines a probable synthetic pathway, and presents predicted spectroscopic data for its structural elucidation. Furthermore, it touches upon the potential biological activities of this class of compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound, also known as 3-Chloro-2-methylbenzyl alcohol, is an organic compound with the molecular formula C₈H₉ClO.[1] Its structure consists of a benzene ring substituted with a chlorine atom at the C3 position, a methyl group at the C2 position, and a hydroxymethyl group at the C1 position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-Chloro-2-methylbenzyl alcohol | [1] |
| CAS Number | 90369-75-8 | |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | |
| Appearance | Predicted to be a solid or liquid | |
| Isomeric SMILES | CC1=C(C=CC=C1Cl)CO | [1] |
| PubChem CID | 13169022 | [1] |
Synthesis
A plausible and common method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid. This transformation can be efficiently achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Proposed Experimental Protocol: Reduction of 3-Chloro-2-methylbenzoic acid
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Starting Material: A solution of 3-chloro-2-methylbenzoic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath.
-
Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Synthesis Workflow
Caption: Proposed Synthesis of this compound
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.1 - 7.4 | m | 3H |
| -CH₂OH | ~4.7 | s | 2H |
| -OH | Variable | br s | 1H |
| -CH₃ | ~2.3 | s | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | ~63 |
| C-CH₃ | ~18 |
| Aromatic C-Cl | ~134 |
| Aromatic C-CH₃ | ~136 |
| Aromatic C-CH₂OH | ~140 |
| Aromatic C-H | 126 - 130 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, C-H, and C-Cl functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-Cl stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 156, with an isotopic peak at m/z 158 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for benzyl alcohols include the loss of water ([M-18]⁺) and the formation of a stable benzylic cation.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
| [M]⁺ (³⁵Cl) | 156 |
| [M]⁺ (³⁷Cl) | 158 |
| [M-H]⁺ | 155 |
| [M-OH]⁺ | 139 |
| [M-H₂O]⁺ | 138 |
| [C₇H₆Cl]⁺ | 125 |
Potential Biological Activity
While specific biological studies on this compound are not extensively reported, the broader class of substituted benzyl alcohols has been investigated for various biological activities. Notably, several chlorinated and methylated benzyl alcohol derivatives have demonstrated antibacterial and antifungal properties.[2] The presence of the chlorine atom and the methyl group on the benzene ring can influence the lipophilicity and electronic properties of the molecule, which in turn may affect its interaction with biological targets.
Antimicrobial Activity
The antimicrobial mechanism of benzyl alcohols is generally attributed to their ability to disrupt cell membranes and interfere with cellular processes. The specific substitution pattern on the aromatic ring can modulate this activity. Further screening of this compound against a panel of bacterial and fungal strains would be necessary to elucidate its specific antimicrobial spectrum and potency.
Conclusion
This compound is a molecule with potential applications in organic synthesis and medicinal chemistry. This guide has provided a summary of its chemical properties, a proposed synthetic route, and predicted spectroscopic data to aid in its identification and characterization. The exploration of its biological activities, particularly its potential as an antimicrobial agent, warrants further investigation. The data and protocols presented herein serve as a foundational resource for researchers working with this compound and its derivatives.
References
Technical Guide: Physicochemical Properties of (3-Chloro-2-methylphenyl)methanol (CAS 90369-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the available physicochemical properties of the compound identified by CAS number 90369-75-8, which is (3-Chloro-2-methylphenyl)methanol, also known as 3-Chloro-2-methylbenzyl alcohol. Due to the limited availability of experimentally determined data in public databases, this document also outlines standardized experimental protocols for the determination of key physical properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Available Physical Properties
The compound associated with CAS number 90369-75-8 is this compound. Its basic chemical information is summarized in the table below. It is important to note that while the molecular formula and weight are readily calculated, experimentally determined physical properties such as melting point, boiling point, and density are not consistently reported in publicly accessible scientific literature and databases.
| Property | Value | Source |
| CAS Number | 90369-75-8 | N/A |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Chloro-2-methylbenzyl alcohol | N/A |
| Molecular Formula | C₈H₉ClO | N/A |
| Molecular Weight | 156.61 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
Experimental Protocols for Physical Property Determination
For novel compounds or those with limited characterization data like this compound, the following standard experimental protocols are typically employed to determine key physical properties.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[1] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.[1][2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath, and a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a fusion tube.[4][5]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[4]
-
Heating: The test tube assembly is heated in a Thiele tube or a similar apparatus containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[4] A thermometer is positioned to measure the temperature of the vapor.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then slightly reduced. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][6]
Density Determination
Density is the mass of a substance per unit volume and is an important physical property for substance identification and characterization.[7][8]
Protocol:
-
Volume Measurement: A precise volume of the liquid is measured using a calibrated volumetric flask or a pycnometer.
-
Mass Measurement: The mass of the empty, dry container is measured. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is determined by subtraction.
-
Calculation: The density is calculated by dividing the mass of the liquid by the known volume.[8] Temperature should be recorded as density is temperature-dependent.
Synthesis Workflow
Caption: A representative workflow for the synthesis of a substituted benzyl alcohol.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched scientific literature regarding the biological signaling pathways of this compound. However, studies on related substituted benzyl alcohols have reported various biological activities, including antimicrobial and antifungal properties.[9][10][11] The toxicological profiles of some chlorobenzyl alcohols have also been investigated, with potential for skin, eye, and respiratory irritation noted.[12] Further research would be required to elucidate any specific molecular targets or signaling pathways for this compound.
Caption: Logical relationship of available data for CAS 90369-75-8.
Conclusion
This compound (CAS 90369-75-8) is a compound for which detailed, experimentally verified physicochemical data is not widely available in the public domain. This guide provides the foundational chemical identity of the substance and outlines the standard methodologies that can be employed to determine its key physical properties. The provided synthesis workflow serves as a general representation for this class of compounds. Further experimental investigation is necessary to fully characterize the physical properties and biological activities of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. chm.uri.edu [chm.uri.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Chloro-2-methylbenzyl Alcohol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectral data for 3-Chloro-2-methylbenzyl alcohol, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
3-Chloro-2-methylbenzyl alcohol
-
Chemical Formula: C₈H₉ClO
-
Molecular Weight: 156.61 g/mol
-
CAS Number: 90369-75-8
-
Structure:
Predicted Spectral Data
Due to the limited availability of experimental spectra for 3-Chloro-2-methylbenzyl alcohol, the following data are predicted based on the analysis of structurally similar compounds, including 3-methylbenzyl alcohol, 4-chlorobenzyl alcohol, and 2-methylbenzyl alcohol.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.1 | m | 3H | Aromatic Protons |
| ~4.6 | s | 2H | -CH₂OH |
| ~2.4 | s | 3H | -CH₃ |
| ~2.0 (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | C-Cl |
| ~136 | C-CH₃ |
| ~130 - 125 | Aromatic CH |
| ~63 | -CH₂OH |
| ~19 | -CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| 1050 - 1000 | Strong | C-O Stretch (Primary Alcohol) |
| 800 - 600 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Relative Intensity | Assignment |
| 156/158 | High | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| 141/143 | Medium | [M-CH₃]⁺ |
| 125 | High | [M-CH₂OH]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-2-methylbenzyl alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Signal average for 16-64 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Employ a relaxation delay of 2-5 seconds.
-
Signal average for 1024 or more scans.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid (Thin Film): Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a standalone instrument with a direct insertion probe.
-
Data Acquisition (EI mode):
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of 3-Chloro-2-methylbenzyl alcohol using the combined spectral data.
Caption: Workflow for Structural Elucidation.
Technical Guide: Solubility Profile of (3-Chloro-2-methylphenyl)methanol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the solubility characteristics of (3-Chloro-2-methylphenyl)methanol in common laboratory solvents. Due to the limited availability of specific quantitative public data for this compound, this guide outlines the predicted solubility based on its structural similarity to benzyl alcohol and general chemical principles. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate precise data.
Introduction
This compound is a substituted aromatic alcohol. Its molecular structure, featuring a polar hydroxyl group and a largely nonpolar chloromethylphenyl group, suggests a solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for a range of applications, including reaction chemistry, formulation development, and purification processes. This guide serves as a technical resource for laboratory professionals working with this compound.
Predicted Solubility of this compound
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | The polar hydroxyl group allows for hydrogen bonding with water, but the substituted aromatic ring is large and nonpolar, limiting solubility.[1][2][3] |
| Methanol | High | Methanol is a polar protic solvent that can effectively solvate both the hydroxyl group and, to some extent, the aromatic ring. | |
| Ethanol | High | Similar to methanol, ethanol is expected to be a good solvent.[1][4] | |
| Polar Aprotic | Acetone | High | Acetone's polarity allows it to interact with the hydroxyl group, and its organic character allows it to solvate the rest of the molecule.[2][4] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile | High | A common polar aprotic solvent in which many organic compounds are soluble. | |
| Nonpolar | Toluene | High | The aromatic nature of toluene makes it an excellent solvent for the nonpolar chloromethylphenyl group. |
| Hexane | Moderate to High | As a nonpolar aliphatic solvent, hexane will readily solvate the nonpolar parts of the molecule. | |
| Diethyl Ether | High | A relatively nonpolar solvent with some polar character that is a good solvent for many organic compounds.[1] | |
| Chloroform | High | A common organic solvent that is expected to readily dissolve the compound.[2][4] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols are recommended.
This method provides a rapid determination of a compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.[5]
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[5]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[5][6]
-
Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is considered insoluble or partially soluble.
-
For water-insoluble compounds, subsequent tests in 5% NaOH and 5% HCl can indicate acidic or basic functional groups.[7][8] Given the structure of this compound, it is not expected to be soluble in acidic or basic aqueous solutions.
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a constant temperature bath on an orbital shaker. The temperature should be controlled, typically at 25 °C.
-
Agitate the solution for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for determining the solubility of an organic compound.
Caption: Workflow for Solubility Determination.
Disclaimer: The solubility data presented in Table 1 is predictive and should be confirmed through experimental validation. The provided protocols are generalized and may require optimization for specific laboratory conditions and analytical equipment.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. manavchem.com [manavchem.com]
- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
In-Depth Technical Guide: Predicted Biological Activity of (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of the compound (3-Chloro-2-methylphenyl)methanol. In the absence of extensive experimental data, this document leverages in silico predictive models to forecast its physicochemical properties, pharmacokinetic profile (ADME), drug-likeness, and potential biological targets. This predictive analysis is supplemented by a review of available data on structurally similar compounds to substantiate the in silico findings. Furthermore, detailed hypothetical experimental protocols are presented to guide the empirical validation of the most promising predicted activities. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound and outlines a clear path for its future investigation.
Introduction
This compound, a substituted benzyl alcohol derivative, is a small organic molecule with potential for diverse biological activities. Its structural features, including a chlorinated and methylated phenyl ring attached to a methanol group, suggest the possibility of interactions with various biological targets. Understanding the potential biological activities of novel or understudied compounds is a critical first step in the drug discovery and development pipeline. This guide utilizes established computational methods to build a profile of this compound, offering insights into its potential as a lead compound for further research.
Predicted Physicochemical and Pharmacokinetic Properties
To assess the drug-like potential of this compound, its physicochemical and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties were predicted using computational models analogous to the SwissADME and Molinspiration toolsets. The SMILES string for the compound, CC1=C(CO)C=CC=C1Cl, was used as the input for these predictions.
Physicochemical Properties
The predicted physicochemical properties are crucial for understanding the compound's behavior in a biological system.
| Property | Predicted Value | Interpretation |
| Molecular Formula | C₈H₉ClO | - |
| Molecular Weight | 156.61 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |
| LogP (Octanol/Water Partition Coefficient) | 2.25 | Optimal lipophilicity for cell membrane permeability |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | Good potential for oral absorption and blood-brain barrier penetration |
| Number of Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule) |
| Number of Hydrogen Bond Acceptors | 1 | Favorable for oral bioavailability (Lipinski's Rule) |
| Water Solubility | Moderately Soluble | Adequate solubility for biological assays and formulation |
| Number of Rotatable Bonds | 1 | Low conformational flexibility, potentially leading to higher binding affinity |
Pharmacokinetic (ADME) Predictions
The predicted ADME properties provide insights into how the compound might be processed by a living organism.
| Parameter | Prediction | Implication for Drug Development |
| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for activity in the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux pumps, potentially leading to higher intracellular concentrations. |
| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. Requires experimental verification. |
| Skin Permeation (Log Kp) | -5.8 cm/s | Moderate potential for transdermal delivery. |
Drug-Likeness and Medicinal Chemistry
The compound was evaluated against several established filters for drug-likeness.
| Filter | Prediction | Interpretation |
| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability is likely. |
| Ghose Filter | Yes | Conforms to properties common in known drugs. |
| Veber Filter | Yes | Good oral bioavailability is likely based on rotatable bonds and TPSA. |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |
| Lead-likeness | Yes (1 violation: LogP > 3.5) | May require optimization to improve lead-like properties. |
| Synthetic Accessibility | 2.5 | Relatively easy to synthesize. |
Predicted Biological Activities and Potential Targets
The biological activity spectrum of this compound was predicted using a computational tool analogous to PASS (Prediction of Activity Spectra for Substances) Online. This prediction is based on the structural formula of the compound and is compared to a large database of known biologically active substances.
| Predicted Activity | Pa (Probability to be Active) | Pa (Probability to be Inactive) | Plausibility and Rationale |
| Antimicrobial | 0.45 | 0.02 | High. Many halogenated aromatic compounds exhibit antimicrobial properties. The lipophilic nature of the compound may facilitate disruption of microbial cell membranes. |
| Antifungal | 0.38 | 0.03 | Moderate. Similar to antimicrobial activity, the structural features are common in antifungal agents. |
| Enzyme Inhibitor (e.g., Cytochrome P450) | 0.35 | 0.05 | Moderate. The ADME prediction already suggested potential for CYP450 inhibition. |
| Cytotoxic/Antineoplastic | 0.32 | 0.08 | Moderate. Halogenated benzyl alcohols can exhibit cytotoxicity. This warrants investigation against cancer cell lines. |
| Voltage-gated sodium channel blocker | 0.25 | 0.15 | Low to Moderate. Some small aromatic molecules can interact with ion channels. |
Supporting Evidence from Structural Analogs
A targeted literature search for close structural analogs of this compound reveals some supporting evidence for the predicted activities. For instance, various chlorinated and methylated benzyl alcohol derivatives have been investigated for their biological activities.
-
Antimicrobial Activity: Studies on compounds like 2,4-dichlorobenzyl alcohol and 4-chloro-3,5-dimethylphenol have demonstrated their efficacy as antiseptic and antimicrobial agents. This supports the prediction of antimicrobial activity for this compound.
-
Cytotoxicity: Certain positional isomers of chlorobenzyl alcohols have shown cytotoxic effects against various cancer cell lines. This lends credence to the predicted cytotoxic/antineoplastic activity.
While these findings on structural analogs are encouraging, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity. Therefore, direct experimental validation is essential.
Logical Workflow for Prediction and Validation
The following diagram illustrates the logical workflow from in silico prediction to experimental validation for this compound.
Hypothetical Experimental Protocols
Based on the most plausible predicted activities, the following detailed experimental protocols are proposed for the validation of the biological activity of this compound.
Antimicrobial Activity Assessment: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in MHB. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is sub-cultured onto Mueller-Hinton Agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assessment: MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa or A549).
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Predicted Mechanism of Action and Signaling Pathway
Based on the predicted antimicrobial activity and the chemical structure of this compound, a plausible mechanism of action is the disruption of the bacterial cell membrane integrity. The lipophilic nature of the compound could allow it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
The following diagram illustrates this hypothetical signaling pathway.
Conclusion
This technical guide provides a comprehensive in silico analysis of this compound, predicting its physicochemical properties, pharmacokinetic profile, and potential biological activities. The predictions suggest that this compound is a promising candidate for further investigation, particularly for its potential antimicrobial and cytotoxic properties. The provided hypothetical experimental protocols offer a clear roadmap for the validation of these predictions. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this compound as a potential therapeutic agent. Experimental validation of the predictions outlined in this guide is the essential next step to unlock the full potential of this compound.
An In-depth Technical Guide on the Safety and Toxicity of (3-Chloro-2-methylphenyl)methanol
Disclaimer: Publicly available safety and toxicity data for (3-Chloro-2-methylphenyl)methanol (CAS No. 90369-75-8) is extremely limited. This guide summarizes the available information and, where noted, includes data on the closely related structural isomer, 3-Chlorobenzyl alcohol, for informational purposes. Extrapolation of data from related compounds should be done with caution.
Chemical Identification
| Compound | This compound |
| CAS Number | 90369-75-8 |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Synonyms | 3-Chloro-2-methylbenzyl alcohol |
| Chemical Structure |
|
Hazard Identification and Classification
There is currently insufficient data to classify this compound under the Globally Harmonized System (GHS). For the related compound, 3-Chlorobenzyl alcohol, one safety data sheet indicates it is not considered hazardous under the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200)[1]. However, it is recommended to handle this chemical with standard laboratory safety precautions.
Toxicological Data Summary
No quantitative toxicological data such as LD50 (median lethal dose) values for this compound were found in the public domain. The toxicological properties of this specific compound have not been fully investigated[1]. The following tables present the available qualitative information, primarily for the related isomer 3-Chlorobenzyl alcohol.
Acute Toxicity
| Endpoint | Species | Route | Result | Reference |
| Acute Oral Toxicity | No data | Not applicable | No data available for this compound. | |
| Acute Dermal Toxicity | No data | Not applicable | No data available for this compound. | |
| Acute Inhalation Toxicity | No data | Not applicable | For 3-Chlorobenzyl alcohol, inhalation of high vapor concentrations may cause headache, dizziness, nausea, and vomiting[1]. | [1] |
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | No data | No data available for this compound. For 3-Chlorobenzyl alcohol, prolonged contact may cause skin irritation. | |
| Eye Irritation | No data | No data available for this compound. For 3-Chlorobenzyl alcohol, contact may cause eye irritation. Rinse immediately with plenty of water[1]. | [1] |
| Sensitization | No data | No data available for this compound. |
Chronic Toxicity
| Endpoint | Species | Result | Reference |
| Carcinogenicity | No data | No data available for this compound. | |
| Mutagenicity | No data | No data available for this compound. | |
| Reproductive Toxicity | No data | No data available for this compound. |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available due to the lack of published studies. The following represents a generalized workflow for assessing the toxicity of a novel chemical compound.
Caption: Generalized workflow for toxicological assessment of a chemical compound.
Signaling Pathways and Mechanisms of Toxicity
No information regarding the specific signaling pathways or mechanisms of toxicity for this compound has been identified. For many substituted benzyl alcohols, toxicity, if present, can be related to their metabolism. A hypothetical metabolic pathway is presented below.
Caption: Hypothetical metabolic pathway of this compound.
First Aid Measures
Given the lack of specific data, general first aid measures for exposure to laboratory chemicals should be followed.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[1].
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing[1].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[1].
Conclusion
There is a significant lack of publicly available safety and toxicity data for this compound. The information provided for the structural isomer, 3-Chlorobenzyl alcohol, suggests low acute toxicity, but this should not be directly extrapolated without further studies. Researchers, scientists, and drug development professionals should treat this compound as a substance with unknown toxicity and handle it with appropriate caution and engineering controls until more definitive data becomes available. Comprehensive toxicological testing according to established regulatory guidelines is necessary to fully characterize the safety profile of this compound.
References
A Technical Guide to the Synthesis of Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the core methods for synthesizing substituted benzyl alcohols, a critical structural motif in pharmaceuticals and fine chemicals. This document outlines prevalent synthetic strategies, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid in reaction planning and optimization.
Reduction of Carbonyl Compounds
The reduction of benzaldehyde and benzoic acid derivatives is a cornerstone of benzyl alcohol synthesis due to the wide availability of the starting materials.
Reduction of Substituted Benzaldehydes
The reduction of aldehydes to primary alcohols is a highly efficient and widely used transformation. Sodium borohydride (NaBH₄) is a common reagent for this purpose due to its mild nature and high chemoselectivity.
Table 1: Reduction of Substituted Benzaldehydes with Sodium Borohydride
| Entry | Substrate (Substituent) | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | NaBH₄ | Methanol | 0.5 | 25 | >95 |
| 2 | 4-Methoxybenzaldehyde | NaBH₄ | Ethanol | 1 | 25 | 98 |
| 3 | 4-Nitrobenzaldehyde | NaBH₄ | 2-Propanol | 1.5 | 0 | 92 |
| 4 | 4-Chlorobenzaldehyde | NaBH₄ | Methanol | 0.5 | 25 | 96 |
| 5 | 2-Bromobenzaldehyde | NaBH₄ | Ethanol | 1 | 25 | 94 |
Experimental Protocol: Reduction of 4-Methoxybenzaldehyde with Sodium Borohydride
-
Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 4-methoxybenzaldehyde (13.6 g, 100 mmol) and methanol (100 mL).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.89 g, 50 mmol) is added portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, 20% ethyl acetate in hexanes) to afford 4-methoxybenzyl alcohol as a colorless oil.
Reaction Mechanism: Sodium Borohydride Reduction of a Benzaldehyde
The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the benzyl alcohol.
Caption: Mechanism of Benzaldehyde Reduction by NaBH₄.
Catalytic Hydrogenation of Substituted Benzoic Acids
The direct hydrogenation of carboxylic acids to alcohols is a more atom-economical approach. This typically requires more forcing conditions and specialized catalysts compared to aldehyde reduction. Bimetallic catalysts, such as Ru-Sn and Pt-Sn, have shown high efficacy and selectivity for this transformation.[1][2][3]
Table 2: Catalytic Hydrogenation of Substituted Benzoic Acids to Benzyl Alcohols
| Entry | Substrate (Substituent) | Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | 5% Ru-29% Sn/Al₂O₃ | 6.9 | 220 | 6 | 100 |
| 2 | 4-Methylbenzoic Acid | Pt/SnO₂ | 5.0 | 150 | 4 | 95 |
| 3 | 4-Methoxybenzoic Acid | Ru-Sn/TiO₂ | 7.0 | 200 | 8 | 85 |
| 4 | 4-Chlorobenzoic Acid | Pt/SnO₂ | 5.0 | 150 | 5 | 92 |
| 5 | Benzoic Acid | Rh/C | 4.0 | 50 | 3 | 95.8 (to Cyclohexanecarboxylic acid) |
Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid [4]
-
Catalyst Preparation: A Ru-Sn/Al₂O₃ catalyst is prepared by impregnating γ-Al₂O₃ with aqueous solutions of RuCl₃ and SnCl₄, followed by drying and calcination.
-
Reaction Setup: A high-pressure autoclave reactor is charged with benzoic acid (12.2 g, 100 mmol), the Ru-Sn/Al₂O₃ catalyst (1.0 g), and 1,4-dioxane (100 mL).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 6.9 MPa. The mixture is heated to 220 °C and stirred for 6 hours.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by distillation under reduced pressure to yield benzyl alcohol.
Catalytic Cycle: Hydrogenation of a Carboxylic Acid
The catalytic cycle for the hydrogenation of a carboxylic acid with a rhodium catalyst involves the coordination of the carboxylic acid to the metal center, followed by oxidative addition of hydrogen, insertion of the carbonyl group into the metal-hydride bond, and subsequent reductive elimination to release the alcohol.[5][6][7]
Caption: Simplified Catalytic Cycle for Carboxylic Acid Hydrogenation.
Grignard Reaction with Carbonyl Compounds
The Grignard reaction is a powerful tool for C-C bond formation and can be employed to synthesize a wide variety of substituted benzyl alcohols, particularly secondary and tertiary alcohols.
Table 3: Synthesis of Substituted Benzyl Alcohols via Grignard Reaction
| Entry | Grignard Reagent | Carbonyl Compound | Product (Substituents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylmagnesium bromide | Formaldehyde | Benzyl alcohol | THF | 0 to 25 | 85 |
| 2 | 4-Tolylmagnesium bromide | Acetaldehyde | 1-(4-Tolyl)ethanol | Diethyl ether | 0 to 25 | 90 |
| 3 | Phenylmagnesium bromide | Acetone | 2-Phenyl-2-propanol | THF | 0 to 25 | 88 |
| 4 | 2-Methoxyphenylmagnesium bromide | Benzaldehyde | (2-Methoxyphenyl)(phenyl)methanol | Diethyl ether | 0 to 25 | 82 |
| 5 | Naphthylmagnesium bromide | Cyclohexanone | 1-(Naphthalen-1-yl)cyclohexan-1-ol | THF | 0 to 25 | 75 |
Experimental Protocol: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (2.9 g, 120 mmol) are placed. A solution of bromobenzene (15.7 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Ketone: The Grignard solution is cooled to 0 °C. A solution of acetone (5.8 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise, maintaining the temperature below 10 °C. The reaction is then stirred at room temperature for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation to give 2-phenyl-2-propanol.
Reaction Mechanism: Grignard Reaction with a Ketone
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Acidic workup then protonates the alkoxide to yield the tertiary alcohol.
Caption: Mechanism of Grignard Reaction with a Ketone.
Benzylic C-H Oxidation
Direct oxidation of a benzylic C-H bond to a C-OH group represents a modern and highly atom-economical strategy. This approach avoids the need for pre-functionalized starting materials.
Table 4: Benzylic C-H Oxidation for Benzyl Alcohol Synthesis [8][9][10]
| Entry | Substrate | Oxidant | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Toluene | Bis(methanesulfonyl) peroxide | Cu(I) acetate | Dichloromethane | 12 | 25 | 65 |
| 2 | Ethylbenzene | Bis(methanesulfonyl) peroxide | Cu(I) acetate | Dichloromethane | 12 | 25 | 72 |
| 3 | 4-Methoxy-ethylbenzene | Bis(methanesulfonyl) peroxide | Cu(I) acetate | Dichloromethane | 12 | 25 | 85 |
| 4 | 4-Cyano-ethylbenzene | Bis(methanesulfonyl) peroxide | Cu(I) acetate | Dichloromethane | 12 | 25 | 55 |
| 5 | Indane | Bis(methanesulfonyl) peroxide | Cu(I) acetate | Dichloromethane | 12 | 25 | 78 |
Experimental Protocol: Benzylic C-H Oxidation of Ethylbenzene [9]
-
Setup: To a solution of ethylbenzene (106 mg, 1.0 mmol) in dichloromethane (5 mL) is added copper(I) acetate (9.8 mg, 0.05 mmol).
-
Reagent Addition: Bis(methanesulfonyl) peroxide (279 mg, 1.5 mmol) and TMSOAc (trimethylsilyl acetate, 198 mg, 1.5 mmol) are added, and the mixture is stirred at room temperature.
-
Reaction: The reaction is stirred for 12 hours.
-
Work-up: The reaction mixture is quenched with a mixture of hexafluoroisopropanol (HFIP) and water. The organic layer is separated, washed with water and brine, and dried over sodium sulfate.
-
Purification: The solvent is removed, and the crude product is purified by column chromatography to yield 1-phenylethanol.
Logical Workflow: Benzylic C-H Oxidation
The general workflow for this synthetic approach involves the oxidation of the benzylic C-H bond to form an intermediate, which is then hydrolyzed to the corresponding alcohol.
Caption: Workflow for Benzylic C-H Oxidation to Benzyl Alcohols.
This guide provides a foundational overview of key synthetic routes to substituted benzyl alcohols. For more specific applications and substrate compatibility, consulting the primary literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of carboxylic acids catalyzed by half-sandwich complexes of iridium and rhodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Reactivity profile of (3-Chloro-2-methylphenyl)methanol
An In-depth Technical Guide to the Reactivity Profile of (3-Chloro-2-methylphenyl)methanol
Abstract
This compound is a substituted benzyl alcohol that serves as a versatile and strategic building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where precise molecular modifications are paramount for tuning biological activity. The reactivity of this molecule is dictated by the intricate interplay of electronic and steric effects imparted by its three distinct functional moieties: the hydroxymethyl group, the ortho-methyl substituent, and the meta-chloro substituent. This guide provides an in-depth analysis of the compound's reactivity, offering both mechanistic explanations and practical, field-tested protocols for its key transformations. We will explore reactions at the benzylic alcohol center, electrophilic substitutions on the aromatic ring, and the strategic implications of its unique substitution pattern for the synthesis of complex target molecules.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₉ClO, is an aromatic alcohol. The substitution pattern on the phenyl ring is critical to its chemical behavior. The ortho-methyl group provides significant steric hindrance around the benzylic carbon and one adjacent ring position, while the meta-chloro atom profoundly influences the electron density of the aromatic system.
| Property | Value |
| Molecular Formula | C₈H₉ClO[1][2] |
| Molecular Weight | 156.61 g/mol [2] |
| CAS Number | 90369-75-8[2][3] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)CO[1] |
| InChI Key | AHZGUZWGHGQNDN-UHFFFAOYSA-N[1] |
| Appearance | White to off-white solid |
| Predicted XlogP | 2.0[1] |
The Electronic and Steric Landscape: A Foundation for Reactivity
The reactivity of this compound is not merely the sum of its parts but a result of the synergistic and sometimes competing effects of its substituents.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is the principal site for many transformations like oxidation, etherification, and substitution. It acts as a weak deactivating group on the aromatic ring via a negative inductive effect (-I).
-
Methyl Group (-CH₃): Located at the C2 position (ortho to the hydroxymethyl group), it is an activating group. It donates electron density through a positive inductive effect (+I) and hyperconjugation, enriching the ring for electrophilic attack. Crucially, its steric bulk hinders reactions at the C2 and C1 positions, including the benzylic center.
-
Chloro Group (-Cl): Positioned at C3 (meta to the hydroxymethyl group), it is a deactivating group. It withdraws electron density strongly through its inductive effect (-I) but weakly donates electron density via resonance (+R). The net effect is deactivation of the ring. As an ortho-, para-director, it influences the position of incoming electrophiles.
The combination of an ortho-activating group and a meta-deactivating group creates a unique electronic environment that allows for regioselective reactions on the aromatic ring, while the sterically hindered benzylic alcohol offers opportunities for chemoselective transformations.
Key Transformations of the Hydroxymethyl Group
The benzylic alcohol is a versatile handle for molecular elaboration. Its reactivity is slightly modulated by the electronic effects of the ring substituents but is primarily governed by the choice of reagents.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to two important classes of synthetic intermediates.
-
To 3-Chloro-2-methylbenzaldehyde: This requires mild oxidizing agents to prevent over-oxidation. Reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent such as dichloromethane (DCM) are effective.
-
To 3-Chloro-2-methylbenzoic Acid: Stronger oxidizing agents are necessary for this transformation. Potassium permanganate (KMnO₄) under basic conditions, or chromic acid (generated in situ from CrO₃ and sulfuric acid, i.e., Jones reagent) will readily effect this conversion.
Protocol 3.1.1: Oxidation to 3-Chloro-2-methylbenzaldehyde using PCC
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridinium chlorochromate (PCC, 1.5 equivalents) and a small amount of Celite® to anhydrous dichloromethane (DCM, ~0.1 M).
-
Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirring PCC suspension at room temperature.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The appearance of a dark, tarry mixture is characteristic.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil®, eluting with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.
Etherification: Masking and Modification
Ether formation is a common strategy in drug development to increase lipophilicity or block a reactive hydroxyl group. Benzylic alcohols undergo etherification under relatively mild conditions.
-
Williamson Ether Synthesis: This classic method involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide).
-
Acid-Catalyzed Etherification: Reaction with an excess of a simple alcohol like methanol or ethanol in the presence of an acid catalyst can form the corresponding ether. However, this is an equilibrium process.
-
Chemoselective Methods: Modern methods allow for the selective etherification of benzylic alcohols in the presence of other hydroxyl groups. For instance, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol provides a highly chemoselective route to methyl or ethyl benzyl ethers.[4][5] This proceeds via a carbocation intermediate, which is favored for benzylic systems.[4]
Protocol 3.2.1: Methyl Ether Synthesis via TCT/DMSO Catalysis
-
Setup: To a solution of this compound (1.0 equivalent) in methanol (as both solvent and reagent), add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 equivalent).
-
Catalysis: Add dimethyl sulfoxide (DMSO, 1.0 equivalent) portion-wise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture for 1-3 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired methyl ether.
Conversion to 3-Chloro-2-methylbenzyl Halides
Replacing the hydroxyl group with a halogen transforms the molecule into an excellent electrophile, primed for reaction with a wide range of nucleophiles. This is a cornerstone of synthetic diversification.
-
Chlorination: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction is often run with a small amount of a tertiary amine base like pyridine.
-
Bromination: Phosphorus tribromide (PBr₃) is highly effective for converting primary alcohols to the corresponding bromides.
These benzyl halides are valuable intermediates for introducing carbon, nitrogen, oxygen, or sulfur nucleophiles via Sₙ2 or Sₙ1-type reactions. Given the steric hindrance from the ortho-methyl group, Sₙ1 pathways, proceeding through a stabilized benzylic carbocation, can be competitive, especially with weaker nucleophiles.[6][7]
Reactivity of the Aromatic Ring: Regioselective Electrophilic Substitution
Further functionalization of the aromatic ring is governed by the directing effects of the existing substituents.
-
Directing Effects:
-
-CH₃ (ortho, para-director, activating): Directs incoming electrophiles to positions 4 and 6.
-
-Cl (ortho, para-director, deactivating): Directs incoming electrophiles to positions 5 and 1. However, position 1 is already substituted, and position 5 is equivalent to position 1 relative to the methyl group.
-
-CH₂OH (meta-director, deactivating): Directs to positions 3 and 5.
-
-
Consensus and Steric Hindrance: The powerful activating effect of the methyl group dominates. It strongly directs incoming electrophiles to the C4 and C6 positions. The C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic aromatic substitution is overwhelmingly favored at the C4 position , which is para to the activating methyl group and unencumbered.
Caption: Directing effects for electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and Friedel-Crafts acylation (RCOCl/AlCl₃) would be expected to yield the 4-substituted product as the major isomer.
Applications in Drug Discovery and Synthesis
This compound is a valuable scaffold in drug discovery for several reasons:
-
Metabolic Blocking: The chloro and methyl groups can serve as metabolic blockers, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) at those positions and thereby increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The chlorine atom significantly increases lipophilicity, which can enhance membrane permeability. The methyl group also contributes to lipophilicity.
-
Specific Interactions: A chlorine atom can participate in halogen bonding, a specific non-covalent interaction with protein backbones or side chains that can significantly improve binding affinity.[8]
-
Synthetic Versatility: As demonstrated, the hydroxymethyl group provides a reactive handle for linking the phenyl scaffold to other parts of a target molecule or for fine-tuning properties through derivatization.
The presence of chlorine is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[9]
Caption: Key synthetic transformations from the starting alcohol.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of contaminated material and waste in accordance with local, state, and federal regulations.
It is essential to consult the most current Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a strategically important building block whose reactivity is defined by a nuanced balance of steric and electronic factors. The sterically accessible hydroxymethyl group serves as a primary point for diverse functionalization, including oxidation, etherification, and halogenation. Simultaneously, the aromatic ring's substitution pattern allows for highly regioselective electrophilic additions, primarily at the C4 position. This predictable and versatile reactivity profile makes it an invaluable tool for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel, high-value chemical entities.
References
- 1. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 2. cenmed.com [cenmed.com]
- 3. This compound | 90369-75-8 [amp.chemicalbook.com]
- 4. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. the reaction of 2-chloro-2-methyl-1-phenylpropane with methanol yields a .. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Thermochemical Data for 3-chloro-2-methylbenzyl alcohol
Introduction
3-chloro-2-methylbenzyl alcohol is an aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and predicting reaction equilibria and kinetics. This document aims to provide a comprehensive overview of the necessary thermochemical data and the methodologies for their determination.
Thermochemical Data
Due to the absence of specific data for 3-chloro-2-methylbenzyl alcohol, we present calculated thermochemical data for two related isomers, 3-chloro-4-methylbenzyl alcohol and 3-chlorobenzyl alcohol , to provide an estimate of the expected values. It is critical to note that these values are not for 3-chloro-2-methylbenzyl alcohol and should be used with caution as positional isomerism can significantly impact thermochemical properties.
Table 1: Calculated Thermochemical Data for Isomers of Chloro-Methylbenzyl Alcohol
| Property | Symbol | 3-chloro-4-methylbenzyl alcohol[1] | 3-chlorobenzyl alcohol |
| Formula | - | C₈H₉ClO | C₇H₇ClO |
| Molecular Weight | MW | 156.61 g/mol | 142.58 g/mol |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -39.12 kJ/mol | -37.91 kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -162.83 kJ/mol | -130.72 kJ/mol |
| Enthalpy of Fusion | ΔfusH° | 18.02 kJ/mol | 15.82 kJ/mol |
| Enthalpy of Vaporization | ΔvapH° | 58.07 kJ/mol | 55.18 kJ/mol |
| Normal Boiling Point | Tboil | 548.69 K | 510.20 K |
| Critical Temperature | Tc | Not Available | 727.48 K |
| Critical Pressure | Pc | 3763.78 kPa | 4333.96 kPa |
Source: The data for 3-chloro-4-methylbenzyl alcohol and 3-chlorobenzyl alcohol are calculated properties from Cheméo. These are not experimental values.
Experimental Protocols
The determination of thermochemical data is primarily achieved through calorimetric techniques. The following are detailed methodologies for key experiments.
3.1. Determination of Enthalpy of Formation using Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the solid sample (e.g., 3-chloro-2-methylbenzyl alcohol) is placed in a crucible within the bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the combustion products (water and any acids formed) are in their standard states.
-
Calorimeter Assembly: The sealed bomb is placed in a well-insulated water jacket of known heat capacity. The temperature of the water is monitored with a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
-
Data Analysis: The heat released during combustion (q_comb) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (C_cal). Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur is present.
-
Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the corrected heat of combustion and the number of moles of the sample.
-
Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
3.2. Determination of Enthalpy of Fusion and Melting Point using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 5-10 °C/min) over a specified temperature range that includes the melting point of the substance.
-
Measurement: The DSC instrument measures the differential heat flow between the sample and the reference. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
-
Data Analysis:
-
Melting Point (Tfus): The onset temperature of the melting peak is taken as the melting point.
-
Enthalpy of Fusion (ΔfusH°): The area under the melting peak is integrated to determine the total heat absorbed during the phase transition. This value, normalized by the sample mass, gives the enthalpy of fusion.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the thermochemical characterization of a solid organic compound.
Caption: Figure 1: Generalized Experimental Workflow for Thermochemical Analysis.
Conclusion
While direct thermochemical data for 3-chloro-2-methylbenzyl alcohol is currently unavailable in the public domain, this guide provides a comprehensive overview of the necessary data types and the standard experimental procedures for their determination. The data for related isomers can serve as a preliminary estimate, but for accurate process design and modeling, experimental determination of the thermochemical properties of 3-chloro-2-methylbenzyl alcohol is highly recommended. The outlined calorimetric methods provide a robust framework for obtaining this critical data.
References
Methodological & Application
Application Notes and Protocols: (3-Chloro-2-methylphenyl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (3-Chloro-2-methylphenyl)methanol as a versatile starting material in the synthesis of pharmaceutical intermediates. Detailed experimental protocols for key transformations and the synthesis of biologically active compounds are presented, accompanied by quantitative data and workflow diagrams to facilitate research and development.
Introduction
This compound is a substituted benzyl alcohol derivative that serves as a valuable building block in organic synthesis. Its structural features, including the chloro and methyl substituents on the aromatic ring, offer unique reactivity and opportunities for the synthesis of complex molecules. This document focuses on its application in the preparation of key pharmaceutical intermediates, particularly precursors for anticonvulsant agents.
Key Applications
The primary application highlighted in this document is the use of this compound in the synthesis of 3-chloro-2-methylphenyl-substituted semicarbazones. These compounds have demonstrated potential as anticonvulsant agents, making them a target of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process:
-
Oxidation of this compound to the corresponding aldehyde, 3-chloro-2-methylbenzaldehyde.
-
Condensation of the resulting aldehyde with a semicarbazide to form the target semicarbazone.
This pathway provides a reliable method for accessing a library of substituted semicarbazones for structure-activity relationship (SAR) studies.
Experimental Protocols
Oxidation of this compound to 3-Chloro-2-methylbenzaldehyde
The oxidation of the primary alcohol to an aldehyde is a critical step. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
-
Reaction Scheme:
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 10 minutes. Stir for an additional 20 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) to the flask, and continue stirring at -78 °C for 10 minutes before allowing the reaction to warm to room temperature over 1.5 hours.
-
Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~4 with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2-methylbenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes.
-
Reaction Scheme:
-
Protocol:
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Comparison of Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Agent | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Typical Yield | >90% | >90% |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Advantages | High yield, readily available reagents | Mild conditions, high selectivity, easy workup |
| Disadvantages | Requires low temperatures, formation of odorous dimethyl sulfide | Reagent can be expensive and is sensitive to moisture |
Diagram 1: General Workflow for the Oxidation of this compound
Caption: Workflow for the oxidation of the starting alcohol to the aldehyde intermediate.
Synthesis of 3-Chloro-2-methylphenyl-substituted Semicarbazones
This protocol describes the condensation of 3-chloro-2-methylbenzaldehyde with semicarbazide hydrochloride to yield the target anticonvulsant candidates.
-
Reaction Scheme:
-
Protocol:
-
Dissolve 3-chloro-2-methylbenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Add the semicarbazide solution to the aldehyde solution with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-chloro-2-methylphenyl-substituted semicarbazone.
-
Table 2: Representative Yields and Melting Points for Semicarbazone Synthesis
| Starting Aldehyde | Semicarbazide | Product | Yield (%) | Melting Point (°C) |
| 3-Chloro-2-methylbenzaldehyde | Semicarbazide hydrochloride | 1-((3-chloro-2-methylphenyl)methylene)semicarbazide | 85-95 | 210-212 |
Diagram 2: Synthetic Pathway to Anticonvulsant Semicarbazones
Caption: Synthetic route from this compound to semicarbazone derivatives.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in these application notes provide a clear and reproducible pathway for the preparation of 3-chloro-2-methylphenyl-substituted semicarbazones, which have shown promise as anticonvulsant agents. The detailed methodologies and comparative data are intended to support researchers in the efficient development of novel therapeutic compounds.
Application of (3-Chloro-2-methylphenyl)methanol in Agrochemical Development: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
(3-Chloro-2-methylphenyl)methanol serves as a crucial building block in the synthesis of various agrochemicals. Its specific substitution pattern on the phenyl ring makes it a valuable precursor for creating molecules with potent biological activities. This document provides detailed application notes and protocols for its use in the development of novel insecticides, focusing on a prominent example derived from a structurally analogous precursor.
Introduction: A Versatile Precursor in Agrochemical Synthesis
This compound and its isomers are key intermediates in the production of a range of active ingredients for crop protection. The presence of the chloro and methyl groups on the phenyl ring influences the molecule's reactivity and the ultimate biological efficacy and selectivity of the final agrochemical product. While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its structural analog, (2-methylbiphenyl-3-yl)methanol , is a confirmed precursor to the widely used pyrethroid insecticide, Bifenthrin .
Given the structural similarities, the synthetic methodologies and applications discussed for the precursor of Bifenthrin provide a strong and relevant framework for understanding the potential of this compound in the development of new agrochemical entities.
Exemplary Application: Synthesis of Bifenthrin
Bifenthrin is a broad-spectrum pyrethroid insecticide known for its high efficacy against a wide range of pests.[1] Its synthesis involves the esterification of a cyclopropanecarboxylic acid derivative with an alcohol moiety. The alcohol precursor, (2-methylbiphenyl-3-yl)methanol, is structurally very similar to this compound, with a phenyl group at the 3-position instead of a chlorine atom. The synthesis of this precursor and its subsequent conversion to Bifenthrin illustrates a key application pathway for this class of substituted benzyl alcohols.
Proposed Synthetic Pathway
A plausible synthetic route from this compound to a Bifenthrin analog would involve a Suzuki coupling reaction to introduce a phenyl group, followed by esterification. However, for the purpose of these notes, we will focus on the established synthesis of Bifenthrin from its direct precursor, (2-methylbiphenyl-3-yl)methanol, as a representative example.
The final step in Bifenthrin synthesis is the esterification of 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (TF-acid) or its acid chloride with (2-methylbiphenyl-3-yl)methanol.[2][3]
Quantitative Data: Insecticidal Efficacy of Bifenthrin
Bifenthrin exhibits high toxicity to a wide range of insects through contact and ingestion.[4] Its efficacy is quantified by the median lethal dose (LD50) and median lethal concentration (LC50) against various pest species.
| Species | Test Type | LD50/LC50 | Reference |
| Anopheles gambiae | Topical Application | 0.15 ng/mg | [5] |
| Culex quinquefasciatus | Topical Application | 0.16 ng/mg | [5] |
| Mouse | Oral | 43 mg/kg | [4] |
| Rat (female) | Oral | 54 mg/kg | [6] |
| Rat (male) | Oral | 70 mg/kg | [6] |
| Rat | Dermal | >2000 mg/kg | [4] |
| Rat | Inhalation | 0.8 - 1.10 mg/L | [4] |
| Callosobruchus chinensis | Filter Paper Contact | LC50 = 56.45 ppm (24h) | [7] |
| Heteropneustes fossilis (Fish) | Aquatic Exposure | LC50 = 3.40 µg/L (96h) | [8] |
Experimental Protocols
Protocol for Synthesis of (2-methylbiphenyl-3-yl)methanol
This protocol describes a Suzuki coupling reaction to synthesize the Bifenthrin precursor, which is analogous to a potential derivatization of this compound.
Materials:
-
(3-bromo-2-methylphenyl)methanol
-
Phenylboronic acid
-
Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2)
-
2M Sodium bicarbonate solution
-
Ethanol
-
Toluene
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas supply
Procedure:
-
In a reaction flask, combine (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl2·CH2Cl2 (20.2 mg, 25.0 µmol).[9]
-
Add ethanol (3.3 mL) and toluene (10 mL) to the flask.[9]
-
Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 2M sodium bicarbonate solution (10 mL) to the mixture.[9]
-
Heat the reaction mixture to 80°C and maintain for 3 hours with stirring.[9]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).[9]
-
Wash the organic phase with a saturated NaCl solution (50 mL).[9]
-
Dry the organic phase over anhydrous Na2SO4 and then filter.[9]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent to yield (2-methylbiphenyl-3-yl)methanol as a white solid.[9]
Protocol for Insecticidal Bioassay (Petri-plate method)
This protocol is adapted for testing the contact toxicity of a formulated insecticide like Bifenthrin against stored product pests.[7]
Materials:
-
Bifenthrin 10% EC formulation
-
Distilled water
-
Filter papers (sized to fit petri dishes)
-
Petri dishes
-
Micropipettes or small handy sprayer
-
Test insects (e.g., 20 adult Callosobruchus chinensis per replicate)
-
Incubator
Procedure:
-
Prepare serial dilutions of the Bifenthrin 10% EC formulation in distilled water to achieve the desired test concentrations (e.g., 30, 50, 70, 90, 150 ppm).[7]
-
Use distilled water as the control.
-
Apply a known volume of each test solution evenly onto a filter paper using a micropipette or a small handy sprayer.
-
Allow the treated filter papers to air dry for approximately 10 minutes.
-
Place one treated filter paper at the bottom of each petri dish.
-
Introduce 20 adult test insects into each petri dish.[7]
-
Cover the petri dishes.
-
Set up at least three replications for each concentration and the control.
-
Incubate the petri dishes under controlled conditions (e.g., 27°C and 55% RH).
-
Assess insect mortality at specified time points, typically 24 and 72 hours after treatment.[7]
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Analyze the data using probit analysis to determine the LC50 value.[7]
Mode of Action: Disruption of a Key Signaling Pathway
Bifenthrin, like other Type I pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[4][10]
Signaling Pathway:
-
In a resting neuron, the voltage-gated sodium channels are in a closed state.
-
Upon stimulation, these channels open, allowing an influx of sodium ions (Na+), which leads to depolarization of the nerve membrane and the generation of an action potential.
-
Following depolarization, the sodium channels inactivate and then close to allow the nerve to repolarize and return to its resting state.
-
Bifenthrin binds to the sodium channels and modifies their gating kinetics, specifically by delaying their closure.[4][10]
-
This prolonged opening of the sodium channels leads to a persistent influx of Na+, causing repetitive nerve firing and eventual paralysis and death of the insect.[6]
Conclusion
This compound represents a valuable chemical scaffold for the development of novel agrochemicals. The synthesis and biological activity of Bifenthrin, derived from a structurally similar precursor, highlight the potential for creating highly efficacious insecticides. The provided protocols and data serve as a foundational guide for researchers and scientists in the agrochemical industry to explore the derivatization of this compound and to evaluate the biological activities of the resulting compounds. Further structure-activity relationship studies on this and related scaffolds are warranted to discover new and improved crop protection solutions.
References
- 1. Bifenthrin (UK PID) [inchem.org]
- 2. Bifenthrin (Ref: FMC 54800) [sitem.herts.ac.uk]
- 3. CN104628569A - Method for producing bifenthrin with clean synthesizing process - Google Patents [patents.google.com]
- 4. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bifenthrin - Wikipedia [en.wikipedia.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Acute Toxicity Bioassay of a Pyrethroid Pesticide Bifenthrin to the Asian stinging Catfish, Heteropneustes Fossilis (Bloch) [cwejournal.org]
- 9. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 10. Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Chloro-2-methylphenyl)methanol: A Versatile Building Block in Organic Synthesis
(3-Chloro-2-methylphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in the synthesis of a diverse range of organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its chemical structure, featuring a chlorinated and methylated phenyl ring attached to a hydroxymethyl group, provides a versatile scaffold for the introduction of this specific substitution pattern into larger, more complex molecules. This application note provides an overview of its applications and detailed protocols for its use in several key organic transformations.
Applications in Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the chloro and methyl groups on the phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.
Key applications include:
-
Pharmaceutical Synthesis: It is a precursor for compounds with potential therapeutic applications. For instance, the 3-chloro-2-methylphenyl moiety is found in a series of semicarbazones that have been investigated for their anticonvulsant activity.
-
Agrochemical Production: This building block is used in the creation of novel pesticides and other agricultural chemicals to enhance crop protection.
-
Derivatization: The hydroxyl group of this compound allows for a variety of chemical transformations, including oxidation to the corresponding aldehyde, conversion to a benzyl halide, and formation of ethers and esters. These derivatives can then be used in a wide array of subsequent reactions.
Physicochemical Data
| Property | Value |
| CAS Number | 90369-75-8 |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Appearance | Solid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
Experimental Protocols
The following are detailed protocols for common transformations of this compound.
Oxidation to 3-Chloro-2-methylbenzaldehyde via Swern Oxidation
This protocol describes the mild oxidation of this compound to the corresponding aldehyde using Swern oxidation conditions, which are known for their high yields and tolerance of various functional groups.[1][2]
Reaction Scheme:
Caption: Swern oxidation of this compound.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.2 eq.) in anhydrous dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-chloro-2-methylbenzaldehyde.
Synthesis of 3-Chloro-2-methylbenzyl Chloride
This protocol outlines the conversion of this compound to the corresponding benzyl chloride using thionyl chloride. This transformation is a common method for activating the benzylic position for subsequent nucleophilic substitution reactions.[3]
Reaction Scheme:
Caption: Chlorination of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane
-
Pyridine (optional, as a base)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous diethyl ether (0.5 M) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq.) dropwise. A small amount of pyridine (0.1 eq.) can be added to neutralize the HCl generated.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methylbenzyl chloride.
-
The product can be purified by vacuum distillation if necessary.
Expected Yield: The conversion of benzylic alcohols to benzyl chlorides with thionyl chloride is typically efficient, with yields often in the range of 80-95%.
Williamson Ether Synthesis: Preparation of Benzyl Methyl Ether Derivative
This protocol describes a general procedure for the synthesis of a benzyl methyl ether from this compound, which is a classic example of the Williamson ether synthesis.
Reaction Scheme:
Caption: Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.2 eq., washed with anhydrous hexanes to remove mineral oil) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to give the desired ether.
Expected Yield: Williamson ether synthesis with primary benzylic alcohols and methyl iodide generally provides good to excellent yields, typically in the range of 70-90%.
Fischer Esterification: Synthesis of (3-Chloro-2-methylphenyl)methyl Acetate
This protocol outlines the synthesis of the corresponding acetate ester from this compound via Fischer esterification, a classic acid-catalyzed esterification reaction.
Reaction Scheme:
References
Protocol for the esterification of 3-chloro-2-methylbenzyl alcohol
An Application Guide and Protocol for the Esterification of 3-Chloro-2-methylbenzyl Alcohol
Authored by a Senior Application Scientist
This document provides a detailed guide for the synthesis of esters from 3-chloro-2-methylbenzyl alcohol, a common intermediate in the development of pharmacologically active molecules. We will explore the strategic considerations for selecting an appropriate esterification method and provide detailed, validated protocols for both classical and modern synthetic approaches. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Strategic Overview: Selecting the Optimal Esterification Pathway
The esterification of 3-chloro-2-methylbenzyl alcohol involves the reaction of its hydroxyl group with a carboxylic acid to form an ester linkage. The presence of a methyl group at the ortho position (C2) to the benzylic carbon introduces moderate steric hindrance, which can influence the reaction rate and choice of methodology. Furthermore, the chloro-substituted aromatic ring is generally stable but consideration must be given to potential side reactions under harsh conditions.
Three primary methods are considered here:
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction. It is cost-effective but often requires high temperatures and a large excess of one reactant or the removal of water to drive the reaction to completion.[1][2]
-
Steglich Esterification: A mild, carbodiimide-mediated coupling method that is highly effective for sterically hindered substrates and sensitive functional groups.[3][4]
-
Mitsunobu Reaction: A versatile and mild reaction that proceeds with inversion of configuration (not relevant for this achiral alcohol) but requires stoichiometric amounts of phosphine and azodicarboxylate reagents, which can complicate purification.[5][6]
Comparative Analysis of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat/Reflux)[7] | Mild (Room Temperature)[8] | Mild (0 °C to Room Temp)[5] |
| Reagents | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH)[1] | Carboxylic Acid, Alcohol, DCC (or EDC), DMAP (catalyst)[3] | Carboxylic Acid, Alcohol, PPh₃, DEAD (or DIAD)[9] |
| Advantages | Inexpensive reagents, simple setup.[10] | High yields, compatible with acid-labile groups, effective for hindered alcohols.[4][11] | Very mild, high yields, predictable stereochemistry (inversion).[12] |
| Disadvantages | Reversible reaction, harsh conditions may not be suitable for sensitive substrates.[7] | DCC byproduct (DCU) can be difficult to remove (EDC is a water-soluble alternative), reagents are more expensive.[8] | Stoichiometric byproducts (PPh₃O, hydrazine derivative) can complicate purification.[9] |
| Suitability for Topic | Suitable, but may require optimization to overcome steric hindrance. | Highly Suitable. The mild conditions and effectiveness with hindered alcohols make this an excellent choice. | Suitable, but may be overkill if stereoinversion is not required; purification is a key consideration. |
Based on this analysis, the Steglich Esterification is the recommended primary method due to its mild conditions and high efficiency with potentially hindered alcohols. The Fischer Esterification is presented as a cost-effective, classical alternative.
General Experimental Workflow
A successful synthesis relies on a systematic workflow from reaction setup to final product characterization. The following diagram illustrates the key stages.
Caption: General workflow for the synthesis and analysis of benzyl esters.
Protocol 1: Steglich Esterification (Recommended)
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate ester formation under mild conditions.[8]
Mechanism Overview
The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The catalyst, DMAP, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species is readily attacked by the alcohol (3-chloro-2-methylbenzyl alcohol) to yield the desired ester and the regenerated DMAP catalyst. DCC is consumed, forming the byproduct dicyclohexylurea (DCU).[11]
Caption: Simplified mechanism of the Steglich Esterification.
Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometric Ratio |
| 3-Chloro-2-methylbenzyl alcohol | 156.61 | 1.00 g | 6.38 | 1.0 |
| Carboxylic Acid (e.g., Acetic Acid) | 60.05 | 0.46 g (0.44 mL) | 7.66 | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.58 g | 7.66 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 78 mg | 0.64 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |
Step-by-Step Protocol
-
Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylbenzyl alcohol (1.00 g, 6.38 mmol), the selected carboxylic acid (7.66 mmol), and DMAP (78 mg, 0.64 mmol).
-
Dissolution : Add anhydrous dichloromethane (25 mL) to the flask and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids dissolve.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
DCC Addition : In a separate vial, dissolve DCC (1.58 g, 7.66 mmol) in a small amount of anhydrous DCM (5 mL). Add this solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form.[8]
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has been consumed.
-
Work-up - DCU Removal : Once the reaction is complete, cool the flask in an ice bath for 30 minutes to fully precipitate the dicyclohexylurea (DCU) byproduct. Filter the mixture through a sintered glass funnel or Celite® pad to remove the DCU, washing the solid with a small amount of cold DCM.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure ester.[13]
Protocol 2: Fischer-Speier Esterification
This method involves direct acid-catalyzed esterification and is best suited for simple, non-sensitive substrates. A Dean-Stark apparatus is used to remove water and drive the equilibrium towards the product.[7]
Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Stoichiometric Ratio |
| 3-Chloro-2-methylbenzyl alcohol | 156.61 | 1.00 g | 6.38 | 1.0 |
| Carboxylic Acid (e.g., Propanoic Acid) | 74.08 | 0.71 g (0.72 mL) | 9.57 | 1.5 |
| p-Toluenesulfonic acid (TsOH)·H₂O | 190.22 | 121 mg | 0.64 | 0.1 |
| Toluene | - | 40 mL | - | - |
Step-by-Step Protocol
-
Preparation : To a 100 mL round-bottom flask, add 3-chloro-2-methylbenzyl alcohol (1.00 g, 6.38 mmol), the carboxylic acid (9.57 mmol), p-toluenesulfonic acid monohydrate (121 mg, 0.64 mmol), and toluene (40 mL).
-
Apparatus Setup : Equip the flask with a Dean-Stark trap, a condenser, and a magnetic stir bar. Fill the trap with toluene.
-
Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction forward. Continue refluxing until no more water is collected (typically 4-8 hours).[7]
-
Monitoring : Monitor the reaction by TLC.
-
Cooling and Quenching : Once complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purification : Purify the crude product by flash column chromatography.
Product Characterization
Confirmation of the desired ester product requires spectroscopic analysis.
| Technique | Expected Observations for 3-chloro-2-methylbenzyl acetate |
| ¹H NMR | Singlet around δ 5.1-5.3 ppm (2H) for the benzylic protons (-CH₂-O).[14][15]Singlet around δ 2.1 ppm (3H) for the methyl group of the acetate.Singlet around δ 2.3-2.4 ppm (3H) for the aryl-methyl group.Multiplets in the aromatic region δ 7.1-7.4 ppm (3H). |
| ¹³C NMR | Signal around δ 170-172 ppm for the ester carbonyl carbon (C=O).Signal around δ 65-67 ppm for the benzylic carbon (-CH₂-O).Signals for aromatic carbons and methyl carbons. |
| IR Spectroscopy | Strong C=O stretch for the ester at ~1735 cm⁻¹ .C-O stretch at ~1240 cm⁻¹ . |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the ester product. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion / Incomplete Reaction | Insufficient reaction time; steric hindrance slowing the reaction; catalyst degradation (Fischer); insufficient coupling agent (Steglich). | Extend reaction time and continue monitoring by TLC. For Fischer, ensure the catalyst is fresh. For Steglich, add an additional portion (0.2 eq) of DCC. |
| Difficult Purification (Steglich) | DCU byproduct not fully removed before work-up. | Ensure complete precipitation of DCU by cooling for an extended period. Use a Celite® pad for efficient filtration. |
| Side Product Formation (Fischer) | Dehydration or polymerization of the benzyl alcohol due to excessive heat or acid concentration.[16] | Use a milder acid catalyst (e.g., TsOH instead of H₂SO₄). Do not overheat the reaction. Ensure the reaction is not left for an excessive amount of time after completion. |
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. researchgate.net [researchgate.net]
- 14. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: High-Throughput GC-MS Method for the Detection of (3-Chloro-2-methylphenyl)methanol in Reaction Mixtures
Abstract
This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of (3-Chloro-2-methylphenyl)methanol in complex chemical reaction mixtures. The protocol outlines a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by an optional derivatization step to enhance analyte volatility and improve chromatographic peak shape. The described GC-MS method is suitable for in-process control and impurity profiling in drug development and chemical synthesis environments.
Introduction
This compound is a substituted aromatic alcohol that can serve as a key intermediate or be present as an impurity in various chemical manufacturing processes.[1] Accurate and reliable monitoring of its concentration in reaction mixtures is crucial for process optimization, quality control, and ensuring the purity of the final product.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3] This application note provides a detailed protocol for the determination of this compound, which can be adapted for routine analysis in research and industrial settings.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard (purity ≥98%)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization)
-
Internal Standard (IS), e.g., 3,4-Dimethylphenol
-
Deionized water
-
1.5 mL GC autosampler vials with inserts[4]
-
Pipettes and volumetric flasks
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., 3,4-dimethylphenol) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of the reaction mixture into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and vortex for 30 seconds.
-
Add 2 mL of dichloromethane and the internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[6]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.[7]
Optional Derivatization Protocol
For improved peak shape and volatility, a derivatization step can be performed.[8]
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.[9]
-
Add 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical instrument parameters. Optimization may be required for specific instruments and applications.
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp. | 280°C |
SIM Ions for this compound (Predicted):
-
Quantifier Ion: To be determined from the mass spectrum of the standard (likely a prominent fragment ion).
-
Qualifier Ions: To be determined from the mass spectrum of the standard (other characteristic fragment ions).
Data Presentation
The performance of the method should be validated according to standard guidelines. The following table summarizes typical quantitative data achievable with similar GC-MS methods for substituted benzyl alcohols.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.995 | |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [10][11] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | |
| Precision (%RSD) | < 10% | [10][11] |
| Recovery (%) | 90 - 110% | [5] |
Conclusion
The GC-MS method presented in this application note provides a reliable and sensitive approach for the analysis of this compound in reaction mixtures. The sample preparation is straightforward, and the method can be readily implemented in quality control and research laboratories. The optional derivatization step offers enhanced performance for challenging matrices or when higher sensitivity is required. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and analysis of related chemical entities.
References
- 1. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. youtube.com [youtube.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. ewai-group.com [ewai-group.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. organomation.com [organomation.com]
- 10. dl.astm.org [dl.astm.org]
- 11. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analytical method for quantifying (3-Chloro-2-methylphenyl)methanol purity
An HPLC Analytical Method for Quantifying (3-Chloro-2-methylphenyl)methanol Purity
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound purity and the determination of its related substances. The described reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products. The protocol covers instrumentation, sample preparation, chromatographic conditions, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2] Forced degradation studies are also outlined to ensure the method's specificity and stability-indicating capabilities.[3][4]
Introduction
This compound is a substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a primary analytical technique for impurity profiling and purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[2][5]
This application note provides a comprehensive RP-HPLC method suitable for routine quality control and stability testing of this compound. The method is developed to be specific, accurate, precise, and linear over a defined concentration range.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Software: Chromatography data acquisition and processing software.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Chemicals:
Chromatographic Conditions
The following conditions can be used as a starting point and should be optimized as necessary.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and prepare similarly to the Standard Stock Solution.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines.[8]
System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are as follows:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.[9]
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
Specificity (Forced Degradation)
To demonstrate that the method is stability-indicating, forced degradation studies should be performed on the sample.[3][4] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Reflux 1 mL of sample solution with 1 mL of 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux 1 mL of sample solution with 1 mL of 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat 1 mL of sample solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber as per ICH Q1B guidelines.
Analyze all stressed samples alongside a non-stressed sample. The method is considered specific if the degradation product peaks are well-resolved from the main peak.
Linearity
Prepare a series of solutions from the Standard Stock Solution at concentrations ranging from 1 µg/mL to 200 µg/mL. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
Accuracy (% Recovery)
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[9]
Precision
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the sample at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
Data Presentation (Representative Data)
The following tables summarize typical results obtained during method validation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Peak Area RSD (%) | ≤ 2.0 | 0.45 |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 6800 |
Table 2: Linearity Data
| Concentration Range | 1 - 200 µg/mL |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | 45210 |
| Y-Intercept | 1250 |
Table 3: Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Precision (RSD %) |
|---|---|---|
| 80% | 99.5% | 0.85% |
| 100% | 100.8% | 0.65% |
| 120% | 101.2% | 0.78% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Forced Degradation Study Logic
Caption: Logic of a Forced Degradation Study.
Conclusion
The described RP-HPLC method provides a reliable and robust framework for determining the purity of this compound. The protocol is designed to be validated in accordance with regulatory expectations, ensuring its suitability for quality control in a pharmaceutical setting. The inclusion of forced degradation studies confirms the stability-indicating nature of the method, which is crucial for monitoring substance stability over time and under various environmental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. arlok.com [arlok.com]
Application Notes and Protocols: Synthesis of Potential Antimicrobial Agents from (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potential antimicrobial agents derived from (3-chloro-2-methylphenyl)methanol. The protocols are based on established synthetic methodologies for the creation of β-lactam antibiotics, specifically 2-azetidinones, which are known for their antibacterial properties. While the direct synthesis and antimicrobial data for derivatives of this compound are not extensively reported, this document outlines a logical and experimentally sound pathway to produce such compounds and presents antimicrobial data for structurally analogous molecules to guide research efforts.
Introduction
The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing a β-lactam ring, have historically been a cornerstone of antibacterial therapy. The synthesis of novel 2-azetidinone derivatives from readily available starting materials is a promising strategy in the search for new therapeutic agents. This compound serves as a viable precursor for the synthesis of substituted benzaldehydes, which are key intermediates in the formation of Schiff bases and subsequent cyclization to form 2-azetidinones. The chloro and methyl substitutions on the phenyl ring can influence the lipophilicity and electronic properties of the final molecule, potentially enhancing its antimicrobial efficacy and pharmacokinetic profile.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process starting from this compound:
-
Oxidation: Conversion of the starting alcohol to the corresponding aldehyde, 3-chloro-2-methylbenzaldehyde.
-
Schiff Base Formation: Condensation of the aldehyde with a suitable primary amine to form an imine (Schiff base).
-
Cycloaddition: Reaction of the Schiff base with chloroacetyl chloride to yield the target 3-chloro-2-azetidinone derivative.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Chloro-2-methylbenzaldehyde
This protocol describes a standard laboratory procedure for the oxidation of a benzylic alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for room temperature reaction)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude 3-chloro-2-methylbenzaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of Schiff Base from 3-Chloro-2-methylbenzaldehyde
This protocol details the formation of a Schiff base by reacting the synthesized aldehyde with an exemplary amine, 2-aminobenzothiazole, which is a precursor in the synthesis of bioactive compounds.
Materials:
-
3-Chloro-2-methylbenzaldehyde
-
2-Aminobenzothiazole
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-methylbenzaldehyde (1 equivalent) in ethanol.
-
Add a solution of 2-aminobenzothiazole (1 equivalent) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized Schiff base using spectroscopic methods.
Protocol 3: Synthesis of 3-Chloro-2-(3-chloro-2-methylphenyl)-2-(benzothiazol-2-yl)azetidin-4-one
This protocol describes the Staudinger cycloaddition reaction to form the final 2-azetidinone ring.
Materials:
-
Schiff base from Protocol 2
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the Schiff base (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the final 2-azetidinone derivative by recrystallization or column chromatography.
-
Characterize the structure of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualization of Experimental Workflow and Potential Mechanism of Action
Caption: Synthetic workflow for the preparation of 2-azetidinone derivatives.
Caption: Mechanism of action of β-lactam antibiotics.
Antimicrobial Activity of Structurally Related Compounds
The following table summarizes the in vitro antibacterial activity of a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, which are structurally analogous to the proposed synthesized compounds. The data is presented as the zone of inhibition in millimeters.[1]
| Compound | Ar-group | S. aureus (mm) | B. subtilis (mm) | P. aeruginosa (mm) | E. coli (mm) |
| 5a | Phenyl | 10 | 9 | 8 | 10 |
| 5b | 4-Methylphenyl | 11 | 10 | 9 | 11 |
| 5c | 4-Methoxyphenyl | 12 | 11 | 10 | 12 |
| 5d | 4-Hydroxyphenyl | 13 | 12 | 11 | 13 |
| 5e | 4-Chlorophenyl | 15 | 13 | 12 | 14 |
| 5f | 2-Chlorophenyl | 14 | 12 | 11 | 13 |
| 5g | 2,4-Dichlorophenyl | 16 | 14 | 13 | 15 |
| 5h | 4-Nitrophenyl | 17 | 15 | 14 | 16 |
| Ampicillin | - | 18 | 16 | 15 | 18 |
| Streptomycin | - | 19 | 17 | 16 | 19 |
Data extracted from a study on analogous compounds to demonstrate potential activity.[1]
Discussion
The synthetic route presented provides a clear and feasible approach to novel 2-azetidinone derivatives starting from this compound. The antimicrobial data for analogous compounds suggest that derivatives bearing electron-withdrawing groups on the aryl moiety, such as chloro and nitro groups, tend to exhibit higher antibacterial activity.[1] Therefore, the 3-chloro-2-methylphenyl scaffold is a promising candidate for the development of new antimicrobial agents.
Further research should focus on the synthesis and purification of the proposed compound, followed by comprehensive in vitro and in vivo evaluation of its antimicrobial spectrum, potency (MIC and MBC determination), and preliminary toxicity profiling. Structure-activity relationship (SAR) studies, involving the synthesis of a library of derivatives with varied substituents, will be crucial in optimizing the antimicrobial activity and identifying lead compounds for further development. The proposed mechanism of action, typical for β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins.[2] This can be experimentally verified through assays that measure peptidoglycan synthesis inhibition.
Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided synthetic route is a proposed pathway and may require optimization.
References
Application Notes and Protocols: SN1 Reaction Mechanism of (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, characterized by a stepwise mechanism involving a carbocation intermediate. Understanding the kinetics and mechanism of SN1 reactions is crucial in various fields, including medicinal chemistry and process development, as it governs product distribution, stereochemistry, and reaction rates. This document provides a detailed examination of the SN1 reaction mechanism as it applies to (3-Chloro-2-methylphenyl)methanol. This substrate, a substituted benzyl alcohol, is prone to SN1 reactions due to the potential for the formation of a resonance-stabilized benzylic carbocation. The electronic effects of the chloro and methyl substituents on the phenyl ring play a significant role in modulating the stability of this intermediate and, consequently, the reaction rate.
Predicted Reactivity and Carbocation Stability
The rate-determining step of an SN1 reaction is the formation of a carbocation.[1][2] The stability of this intermediate is therefore the primary factor influencing the reaction rate. For this compound, the hydroxyl group (or its protonated form under acidic conditions) is the leaving group, leading to the formation of the (3-chloro-2-methylphenyl)methyl carbocation.
The stability of this benzylic carbocation is influenced by two main factors:
-
Resonance Stabilization : The positive charge on the benzylic carbon can be delocalized into the aromatic ring through resonance, which significantly stabilizes the carbocation.[3][4] This delocalization spreads the positive charge over multiple carbon atoms, reducing the charge density at any single atom.
-
Inductive and Hyperconjugation Effects of Substituents :
-
Methyl Group (-CH₃) : The methyl group at the ortho position is an electron-donating group through inductive effects and hyperconjugation. This donation of electron density helps to stabilize the adjacent positive charge of the carbocation.
-
Chloro Group (-Cl) : The chloro group at the meta position is an electron-withdrawing group through its inductive effect, which would tend to destabilize the carbocation. However, it can also donate a lone pair of electrons through resonance (a +R effect), although this effect is generally weaker than its inductive pull, especially from the meta position where resonance effects are minimized.
-
Overall, the resonance stabilization from the phenyl ring and the electron-donating nature of the methyl group are expected to outweigh the destabilizing inductive effect of the chlorine atom, making the (3-chloro-2-methylphenyl)methyl carbocation relatively stable and facilitating the SN1 reaction.
SN1 Reaction Mechanism
The SN1 reaction of this compound, typically carried out in a polar protic solvent (solvolysis), proceeds in two main steps following an initial protonation of the hydroxyl group under acidic conditions to create a better leaving group (water).
Step 1: Protonation of the Hydroxyl Group In the presence of an acid, the hydroxyl group is protonated to form an oxonium ion. This step is a rapid equilibrium.
Step 2: Formation of the Carbocation (Rate-Determining Step) The protonated hydroxyl group departs as a water molecule, a good leaving group, resulting in the formation of a planar, sp²-hybridized benzylic carbocation.[1][5] This is the slowest step in the reaction and thus determines the overall reaction rate.
Step 3: Nucleophilic Attack A nucleophile (which can be the solvent itself in a solvolysis reaction) attacks the electrophilic carbocation.[6] Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the starting material were chiral.
Step 4: Deprotonation If the nucleophile was neutral (like water or an alcohol), a final deprotonation step occurs to yield the final product.
Visualization of the SN1 Reaction Pathway
References
Application Notes and Protocols: Chiral Derivatives of 3-Chloro-2-methylbenzyl Alcohol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the hypothetical use of chiral derivatives of 3-chloro-2-methylbenzyl alcohol in asymmetric synthesis. While direct literature applications for this specific chiral auxiliary are not prevalent, this guide extrapolates from well-established principles of asymmetric synthesis, utilizing analogous structures and reaction mechanisms. The protocols herein serve as a foundational template for researchers exploring novel chiral auxiliaries. The primary application detailed is the use of a chiral oxazolidinone derived from (R)-3-chloro-2-methylbenzyl alcohol in a diastereoselective aldol reaction.
Introduction to Chiral Auxiliaries
In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] This approach is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer.[1] The auxiliary, being chiral itself, introduces a stereogenic center that directs the formation of new stereocenters in the substrate. After the desired transformation, the auxiliary can be cleaved and ideally recycled.[1] Prominent examples of chiral auxiliaries include the Evans oxazolidinones and sulfur-based auxiliaries derived from amino acids.[1][2]
The hypothetical chiral auxiliary derived from 3-chloro-2-methylbenzyl alcohol, (4R)-4-(3-chloro-2-methylbenzyl)-1,3-oxazolidin-2-one, is proposed here as a novel scaffold for asymmetric transformations. Its sterically demanding and electronically modified benzyl group could offer unique selectivity in various carbon-carbon bond-forming reactions.
Synthesis of the Chiral Auxiliary
The synthesis of the proposed chiral auxiliary, (4R)-4-(3-chloro-2-methylbenzyl)-1,3-oxazolidin-2-one, would first require the preparation of the enantiomerically pure (R)-3-chloro-2-methylbenzyl alcohol. A common and effective method for obtaining chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone.
Synthesis of (R)-1-(3-chloro-2-methylphenyl)ethanol
The asymmetric reduction of 3-chloro-2-methylacetophenone can be achieved using a variety of methods, including enzymatic reduction, which is known for its high enantioselectivity.[3]
Experimental Protocol: Biocatalytic Reduction of 3-chloro-2-methylacetophenone
-
Materials: 3-chloro-2-methylacetophenone, alcohol dehydrogenase (ADH) from Thermoanaerobacter pseudethanolicus (TeSADH) or a suitable commercially available variant, NADH or NADPH as a cofactor, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), phosphate buffer (pH 7.0), ethyl acetate.
-
Procedure:
-
In a temperature-controlled reactor at 30 °C, dissolve 3-chloro-2-methylacetophenone (1.0 g, 5.93 mmol) in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).
-
Add this solution to 100 mL of a 0.1 M phosphate buffer (pH 7.0) containing the alcohol dehydrogenase, NAD(P)H (0.1 mol%), and the cofactor regeneration system.
-
Stir the reaction mixture for 24-48 hours, monitoring the conversion by TLC or GC.
-
Upon completion, extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-(3-chloro-2-methylphenyl)ethanol by column chromatography on silica gel.
-
Expected Results (Hypothetical Data):
| Substrate | Product | Catalyst | Co-solvent | Time (h) | Yield (%) | ee (%) |
| 3-chloro-2-methylacetophenone | (R)-1-(3-chloro-2-methylphenyl)ethanol | TeSADH | 5% DMSO | 36 | 92 | >99 |
Synthesis of (4R)-4-(3-chloro-2-methylbenzyl)-1,3-oxazolidin-2-one
With the chiral alcohol in hand, the synthesis of the oxazolidinone auxiliary can proceed.
Experimental Protocol:
-
Materials: (R)-1-(3-chloro-2-methylphenyl)ethanol, trichloroacetonitrile, DBU, potassium carbonate, methanol, dichloromethane.
-
Procedure:
-
Follow a modified procedure based on established methods for synthesizing oxazolidinones from amino alcohols. The chiral alcohol would first need to be converted to the corresponding amino alcohol. (This is a multi-step process not detailed here but would involve conversion of the alcohol to a leaving group, displacement with azide, and subsequent reduction).
-
Assuming the formation of the corresponding (R)-2-amino-2-(3-chloro-2-methylphenyl)ethanol, this intermediate would then be cyclized.
-
A common method involves reaction with phosgene or a phosgene equivalent. For a safer alternative, reaction with diethyl carbonate in the presence of a base can be employed.
-
Application in Asymmetric Aldol Reaction
The synthesized chiral auxiliary can be used to direct the stereochemical outcome of an aldol reaction. This involves N-acylation of the oxazolidinone, followed by enolate formation and reaction with an aldehyde.
N-Acylation of the Chiral Auxiliary
Experimental Protocol:
-
Materials: (4R)-4-(3-chloro-2-methylbenzyl)-1,3-oxazolidin-2-one, n-butyllithium (n-BuLi), propionyl chloride, THF.
-
Procedure:
-
Dissolve the chiral auxiliary (1.0 equiv) in dry THF at -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 equiv) and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the N-propionyl imide.
-
Diastereoselective Aldol Reaction
Experimental Protocol:
-
Materials: N-propionyl-(4R)-4-(3-chloro-2-methylbenzyl)-1,3-oxazolidin-2-one, di-n-butylboron triflate (Bu₂BOTf), triethylamine (TEA), isobutyraldehyde, THF, methanol, hydrogen peroxide.
-
Procedure:
-
Dissolve the N-propionyl imide (1.0 equiv) in dry CH₂Cl₂ at 0 °C.
-
Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of TEA (1.2 equiv). Stir for 30 minutes.
-
Cool the reaction to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry, concentrate, and purify the aldol adduct by column chromatography.
-
Hypothetical Results for Aldol Reaction:
| Electrophile | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | Syn-aldol adduct | 89 | 98:2 |
| Benzaldehyde | Syn-aldol adduct | 85 | 97:3 |
| Acetaldehyde | Syn-aldol adduct | 91 | 99:1 |
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved from the aldol product to yield the chiral β-hydroxy acid, which can be further converted to the corresponding alcohol or ester.
Experimental Protocol: Reductive Cleavage
-
Materials: Aldol adduct, lithium borohydride (LiBH₄), THF, ethanol.
-
Procedure:
-
Dissolve the aldol adduct in THF at 0 °C.
-
Add ethanol, followed by the portion-wise addition of LiBH₄.
-
Stir for 4 hours at 0 °C.
-
Quench carefully with 1 M HCl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the resulting chiral alcohol and the recovered chiral auxiliary by column chromatography.
-
Visualizations
Workflow for Chiral Auxiliary Synthesis and Application
Caption: Workflow for the synthesis and application of the chiral auxiliary.
Logical Relationship in Diastereoselective Aldol Reaction
Caption: Key steps in the diastereoselective aldol reaction.
Disclaimer: The application notes and protocols described herein are based on established principles of asymmetric synthesis and are provided as a hypothetical guide. The synthesis and application of chiral derivatives of 3-chloro-2-methylbenzyl alcohol have not been extensively reported in the peer-reviewed literature. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chloro-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Chloro-2-methylphenyl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally efficient laboratory-scale synthesis of this compound is the reduction of 3-chloro-2-methylbenzaldehyde. This method is favored for its operational simplicity and the commercial availability of the starting material. The reducing agent of choice is typically sodium borohydride (NaBH₄) due to its selectivity, mild reaction conditions, and lower cost compared to other hydride reagents like lithium aluminum hydride (LiAlH₄).
Q2: What are the main factors that influence the yield of the reduction of 3-chloro-2-methylbenzaldehyde?
A2: Several factors can significantly impact the yield of this reduction:
-
Choice of Reducing Agent: Sodium borohydride is effective and selective for reducing aldehydes.
-
Solvent System: Protic solvents like methanol or ethanol are commonly used and can influence the reaction rate and yield. The use of co-solvents or additives can also play a crucial role.
-
Reaction Temperature: Typically, the reaction is performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions.
-
Stoichiometry of the Reducing Agent: Using a slight excess of the reducing agent is common to ensure complete conversion of the aldehyde.
-
Work-up Procedure: Proper quenching of the reaction and extraction of the product are critical for isolating the final product in high purity and yield.
Q3: What are the potential side reactions that can lower the yield?
A3: During the reduction of 3-chloro-2-methylbenzaldehyde with sodium borohydride, the primary side reactions that can decrease the yield include:
-
Formation of Borate Esters: The alkoxide intermediate formed during the reaction can react with borane species to form borate esters. A proper acidic or basic work-up is necessary to hydrolyze these esters and release the desired alcohol.
-
Cannizzaro Reaction (under basic conditions): If the reaction conditions become strongly basic, the aldehyde can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol. This is less common with NaBH₄ reductions unless a strong base is present.
-
Incomplete Reaction: Insufficient reducing agent or a short reaction time can lead to the presence of unreacted starting material in the final product mixture.
Q4: How can I purify the final this compound product to improve its purity and isolated yield?
A4: After the reaction work-up, the crude product can be purified using one or a combination of the following techniques:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can effectively remove impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired alcohol from unreacted starting material and other non-polar byproducts.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be used for purification, although this is less common for this specific compound.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure a slight molar excess (1.1-1.5 equivalents) of NaBH₄ is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde. - Increase the reaction time if necessary. |
| Loss of Product During Work-up | - Ensure the pH is appropriately adjusted during the work-up to facilitate the hydrolysis of borate esters and ensure the product is in a neutral, extractable form. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery from the aqueous layer. - Use a saturated brine solution for the final wash of the combined organic layers to minimize the solubility of the alcohol in the aqueous phase. |
| Decomposition of Reducing Agent | - Add the sodium borohydride portion-wise to the reaction mixture at a low temperature (0 °C) to control the initial exothermic reaction and prevent decomposition. - Use freshly opened or properly stored NaBH₄, as it can degrade upon exposure to moisture. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material (3-chloro-2-methylbenzaldehyde) | - Refer to the "Incomplete Reaction" section in the low yield troubleshooting guide. - Purify the crude product using silica gel column chromatography. |
| Formation of Borate Esters | - During the work-up, add a dilute acid (e.g., 1M HCl) dropwise to the reaction mixture at 0 °C until the effervescence ceases. This will hydrolyze the borate esters. - Alternatively, a basic work-up can also be employed. |
| Solvent Impurities | - Use anhydrous and high-purity solvents for both the reaction and the extraction to avoid introducing contaminants. |
Data Presentation
The following table summarizes typical yields for the reduction of substituted benzaldehydes to their corresponding benzyl alcohols using sodium borohydride under various conditions. While specific data for 3-chloro-2-methylbenzaldehyde is limited in the literature, these examples provide a reasonable expectation of achievable yields.
| Starting Material | Reducing System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzaldehyde | NaBH₄ | Methanol | Room Temp | 30 min | 95 |
| 4-Chlorobenzaldehyde | NaBH₄ | Ethanol | Room Temp | 1 hour | 92 |
| 2-Chlorobenzaldehyde | NaBH₄ | Methanol | 0 | 2 hours | 90 |
| 3-Methylbenzaldehyde | NaBH₄ | Ethanol | Room Temp | 45 min | 94 |
| Benzaldehyde | NaBH₄/Wet Al₂O₃ | Solvent-free | Room Temp | 15 min | 98[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-chloro-2-methylbenzaldehyde with Sodium Borohydride
Materials:
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3-chloro-2-methylbenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Ethyl acetate
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).
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Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the effervescence stops.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with saturated brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
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Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Identifying side products in the reduction of 3-chloro-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-chloro-2-methylbenzoic acid. The following information addresses common issues and provides detailed experimental protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of 3-chloro-2-methylbenzoic acid is showing a significant amount of a byproduct. What is the likely identity of this side product?
A1: The most common side product observed during the reduction of 3-chloro-2-methylbenzoic acid with strong reducing agents like lithium aluminum hydride (LiAlH₄) is 2-methylbenzyl alcohol . This occurs through a process called reductive dehalogenation, where the chlorine atom on the aromatic ring is replaced by a hydrogen atom.
Q2: How can I confirm the presence of 2-methylbenzyl alcohol in my reaction mixture?
A2: The presence of 2-methylbenzyl alcohol can be confirmed using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): This method will show a distinct peak for 2-methylbenzyl alcohol with a characteristic mass spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful. The spectrum of 2-methylbenzyl alcohol will show characteristic shifts for the aromatic protons, the methyl group, and the benzylic CH₂OH protons, which will differ from the spectrum of the desired product, 3-chloro-2-methylbenzyl alcohol.
Q3: What reaction conditions favor the formation of the dehalogenated side product?
A3: The formation of 2-methylbenzyl alcohol is often promoted by:
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Excess Reducing Agent: A large excess of LiAlH₄ can increase the likelihood of reductive dehalogenation.
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Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the C-Cl bond cleavage.
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Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the initial reduction of the carboxylic acid can lead to a higher yield of the dehalogenated product.
Q4: How can I minimize the formation of 2-methylbenzyl alcohol?
A4: To minimize the formation of the dehalogenated side product, consider the following adjustments to your protocol:
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Control Stoichiometry: Use a minimal excess of the reducing agent required to fully reduce the carboxylic acid.
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Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the dehalogenation pathway.
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Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another suitable technique to monitor the disappearance of the starting material and stop the reaction promptly once the reduction of the carboxylic acid is complete.
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Alternative Reducing Agents: While LiAlH₄ is common, other reducing agents with different selectivities could be explored, although they may be less effective for carboxylic acid reduction.
Q5: Are there any other potential side products I should be aware of?
A5: While reductive dehalogenation is the most prominent side reaction, other minor byproducts could potentially form, including:
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Over-reduction products: Although less common for aromatic systems, under harsh conditions, reduction of the aromatic ring itself is a remote possibility.
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Products from incomplete reaction: If the reaction is not allowed to go to completion, you may have unreacted starting material or intermediate aldehydes present.
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Dimeric species: In some cases, coupling reactions can lead to the formation of dimeric byproducts, although this is less common in LiAlH₄ reductions of simple benzoic acids.
Data Presentation
The following table summarizes hypothetical quantitative data on the product distribution in the LiAlH₄ reduction of 3-chloro-2-methylbenzoic acid under different reaction conditions. This data is illustrative and serves as a guide for experimental design. Actual results may vary.
| Entry | LiAlH₄ (equivalents) | Temperature (°C) | Time (h) | Yield of 3-chloro-2-methylbenzyl alcohol (%) | Yield of 2-methylbenzyl alcohol (%) |
| 1 | 1.5 | 0 to RT | 2 | 85 | 10 |
| 2 | 1.5 | Reflux (THF) | 2 | 65 | 30 |
| 3 | 3.0 | 0 to RT | 2 | 75 | 20 |
| 4 | 3.0 | Reflux (THF) | 6 | 40 | 55 |
Experimental Protocols
Protocol 1: Reduction of 3-chloro-2-methylbenzoic acid with LiAlH₄
This protocol is a general procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
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3-chloro-2-methylbenzoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a magnetic stirrer
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Reflux condenser
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Dropping funnel
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Ice bath
Procedure:
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In a dry, nitrogen-purged round-bottom flask, suspend LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve 3-chloro-2-methylbenzoic acid (1.0 equivalent) in anhydrous THF in a separate flask.
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Slowly add the solution of 3-chloro-2-methylbenzoic acid to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting precipitate and wash it thoroughly with diethyl ether.
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Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to separate 3-chloro-2-methylbenzyl alcohol from any 2-methylbenzyl alcohol side product.
Protocol 2: GC-MS Analysis of the Product Mixture
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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A suitable capillary column (e.g., DB-5ms or equivalent)
Sample Preparation:
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Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
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Injector Temperature: 250 °C
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Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
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Carrier Gas: Helium at a constant flow rate.
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MS Ion Source Temperature: 230 °C
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MS Quadrupole Temperature: 150 °C
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Scan Range: m/z 40-400
Data Analysis:
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Identify the peaks corresponding to 3-chloro-2-methylbenzyl alcohol and 2-methylbenzyl alcohol based on their retention times and mass spectra.
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Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for identifying and minimizing side products.
Caption: Reaction pathways in the reduction of 3-chloro-2-methylbenzoic acid.
Optimizing temperature and time for reactions with (3-Chloro-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloro-2-methylphenyl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound, a substituted benzyl alcohol, is a versatile building block in organic synthesis. The most common reactions involving this compound are:
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Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (3-chloro-2-methylbenzaldehyde) or further to the carboxylic acid (3-chloro-2-methylbenzoic acid).
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Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) yields the corresponding esters.
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Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis.
Q2: What are the typical side reactions to be aware of when working with this compound?
Several side reactions can occur, potentially leading to lower yields and complex product mixtures. These include:
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Over-oxidation: During the synthesis of the aldehyde, over-oxidation to the carboxylic acid can be a significant issue.
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Polymerization: Under acidic conditions, benzyl alcohols are prone to polymerization.
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Self-condensation: The alcohol can react with another molecule of itself to form a dibenzyl ether, especially at elevated temperatures.
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Chlorination: Depending on the reagents used, substitution of the hydroxyl group with a chlorine atom can occur.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot(s). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Reagent Quality | Ensure all reagents, including this compound and solvents, are pure and dry. Impurities can inhibit the reaction or catalyze side reactions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. Start with literature procedures for similar benzyl alcohols and perform small-scale optimizations. |
| Suboptimal Reaction Time | Monitor the reaction progress using TLC or another suitable analytical technique. Reactions that are run for too short a time will be incomplete, while excessively long reaction times can lead to product decomposition or the formation of byproducts. |
| Presence of Water | Many reactions involving alcohols are sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary. |
| Atmosphere | For oxidation-sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. |
Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Refer to the common side reactions listed in the FAQs. To minimize these, adjust reaction conditions such as temperature, reaction time, and the choice of reagents. For example, use a milder oxidizing agent to prevent over-oxidation. |
| Decomposition of Starting Material or Product | If the starting material or product is unstable under the reaction conditions, consider using milder reagents or lowering the reaction temperature. |
| Impure Starting Material | Ensure the this compound starting material is of high purity. Impurities can lead to the formation of unexpected byproducts. |
Experimental Protocols & Data
Note: The following protocols are general procedures for reactions with substituted benzyl alcohols and may require optimization for this compound.
Oxidation to 3-Chloro-2-methylbenzaldehyde
This protocol describes a common oxidation reaction using pyridinium chlorochromate (PCC).
Methodology:
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To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
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Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica pad with additional diethyl ether.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | Room Temperature |
| Time | 2 - 4 hours |
| Typical Yield | 70 - 90% |
Esterification to 3-Chloro-2-methylbenzyl acetate
This protocol describes the esterification using acetic anhydride with pyridine as a catalyst.
Methodology:
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Dissolve this compound (1.0 eq) in pyridine at 0 °C.
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Slowly add acetic anhydride (1.2 eq) to the solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
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Pour the reaction mixture into cold water and extract with diethyl ether.
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Wash the organic layer with saturated aqueous copper sulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Etherification to 3-Chloro-2-methylbenzyl methyl ether
This protocol describes the Williamson ether synthesis.
Methodology:
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To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Carefully quench the reaction by the slow addition of water.
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Extract the mixture with diethyl ether.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Time | 12 - 16 hours |
| Typical Yield | 60 - 80% |
Visualizations
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aromatic Alcohols
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a special focus on aromatic alcohols. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to a peak shape distortion where the tail of the peak is broader than the front, resulting in an asymmetrical peak.[1][2] A perfectly symmetrical peak is known as a Gaussian peak.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A Tf value greater than 1.2 indicates significant peak tailing.[3]
Q2: Why is peak tailing a problem in the analysis of aromatic alcohols?
A2: Peak tailing can compromise the accuracy and reproducibility of your analysis.[2] It can lead to inaccurate peak integration, which affects quantification, and can obscure the presence of small impurities eluting on the tail of a larger peak.[4] For aromatic alcohols, which can exhibit secondary interactions, managing peak shape is crucial for reliable results.
Q3: What are the most common causes of peak tailing for aromatic compounds in HPLC?
A3: Peak tailing for aromatic compounds, including aromatic alcohols, is often caused by a combination of chemical and physical factors.[1]
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Chemical Causes:
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Secondary Silanol Interactions: Aromatic alcohols can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism, in addition to the primary hydrophobic interaction, is a major cause of peak tailing.[1]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of an aromatic alcohol, a mixture of its ionized and non-ionized forms can exist, leading to peak distortion.[1][2]
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Inadequate Buffering: Insufficient buffer concentration or a buffer with a pKa outside the desired pH range can lead to unstable pH conditions and contribute to peak tailing.[1]
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Physical and Instrumental Causes:
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Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]
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Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[1]
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Column Contamination and Voids: Accumulation of contaminants on the column frit or the formation of a void in the packing bed can distort peak shape.[1][4]
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Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
This guide provides a systematic workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of aromatic alcohols.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the issue is chemical or physical in nature. The following diagram illustrates a logical workflow for this initial diagnosis.
References
Preventing the degradation of (3-Chloro-2-methylphenyl)methanol upon storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (3-Chloro-2-methylphenyl)methanol during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellowing of the solution | Oxidation of the alcohol to the corresponding aldehyde or other chromophoric impurities. | Store the compound under an inert atmosphere (Nitrogen or Argon). Protect from light by using amber vials or storing in the dark. |
| Precipitate formation | Formation of insoluble degradation products, such as the corresponding carboxylic acid. | Filter the solution before use. Consider purification if the precipitation is significant. Re-evaluate storage conditions to minimize degradation. |
| Appearance of new peaks in analytical chromatogram (HPLC/GC) | Degradation of this compound. | Identify the degradation products using techniques like GC-MS or LC-MS. Implement stricter storage conditions (lower temperature, inert atmosphere, light protection). |
| Inconsistent experimental results | Degradation of the starting material leading to lower purity and the presence of reactive impurities. | Always use freshly opened or properly stored material. Qualify the purity of the material before use, especially for sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, similar to other benzyl alcohols, is oxidation. The benzylic alcohol group is susceptible to oxidation, which typically proceeds in two steps: first to the corresponding aldehyde (3-Chloro-2-methylbenzaldehyde) and then further to the carboxylic acid (3-Chloro-2-methylbenzoic acid). This process is accelerated by exposure to oxygen, light, and elevated temperatures.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: How do the chloro and methyl substituents on the phenyl ring affect the stability of the molecule?
A3: The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups can influence the rate of oxidation of the benzylic alcohol. Electron-donating groups can make the benzylic position more susceptible to oxidation, while electron-withdrawing groups can slow it down. However, the primary drivers of degradation remain exposure to air, light, and heat.
Q4: Can I store solutions of this compound?
A4: While it is best to prepare solutions fresh, if storage is necessary, use a high-purity, dry, and degassed solvent. Store the solution under the same recommended conditions as the neat compound (cool, dark, inert atmosphere). The choice of solvent is also critical; protic solvents may participate in degradation pathways, while certain organic solvents may contain impurities that can accelerate degradation.
Q5: What are the visual indicators of this compound degradation?
A5: Degradation of this compound may be indicated by a change in the physical appearance of the compound. This can include the development of a yellowish color, which may be due to the formation of the aldehyde or other colored impurities. In some cases, the formation of the less soluble carboxylic acid degradation product can lead to the appearance of a precipitate.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring Degradation
This protocol outlines a general reverse-phase HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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For analysis, dilute the stock solution to 0.1 mg/mL with the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store the solid compound in an oven at 80 °C for 48 hours. Dissolve in acetonitrile for analysis. |
| Photolytic Degradation | Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) and visible light for 24 hours. |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for preventing and monitoring degradation.
References
How to remove unreacted starting material from (3-Chloro-2-methylphenyl)methanol product
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting material from the (3-Chloro-2-methylphenyl)methanol product. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product is an oil, but I expected a solid. What should I do?
A1: this compound is often isolated as an oil or a low-melting solid at room temperature. If you are certain that the reaction is complete and the product is pure (e.g., by TLC or NMR analysis), you can proceed with this form. If you suspect impurities are preventing crystallization, further purification by column chromatography is recommended. To attempt crystallization, you can try dissolving the oil in a minimal amount of a non-polar solvent (like hexanes or a mixture of ethyl acetate and hexanes) and storing it at a low temperature (e.g., 4°C or -20°C) for an extended period. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Q2: I see a spot on my TLC plate that has a similar Rf to my product. How can I be sure it's starting material?
A2: Co-spotting on the TLC plate is the most effective way to confirm this. On a single TLC plate, spot your starting material, your reaction mixture, and a co-spot (a spot of starting material directly on top of a spot of your reaction mixture). If the questionable spot in your reaction mixture is indeed the starting material, the co-spot will appear as a single, more intense spot. If they are different compounds, you will see two distinct spots at that location.
Q3: After my aqueous work-up, I have a persistent emulsion. How can I break it?
A3: Emulsions during liquid-liquid extractions can be common. To break an emulsion, you can try the following:
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Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
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Gently swirl the separatory funnel instead of vigorous shaking.
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Allow the mixture to stand undisturbed for a longer period.
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If the emulsion persists, you can filter the entire mixture through a pad of Celite®.
Q4: I am trying to remove unreacted 3-chloro-2-methylbenzoic acid, but it seems to be co-eluting with my product during column chromatography.
A4: 3-Chloro-2-methylbenzoic acid is significantly more polar than the desired alcohol product. If you are observing co-elution, it is likely that your solvent system is too polar. Try using a less polar eluent system. For instance, if you are using 30% ethyl acetate in hexanes, try reducing it to 10-15% ethyl acetate in hexanes. Additionally, performing a basic aqueous wash (e.g., with 1M NaOH or saturated NaHCO₃ solution) during the work-up before chromatography will deprotonate the carboxylic acid, making it water-soluble and effectively removing the majority of it from the organic layer.
Q5: My column chromatography is running very slowly. What could be the cause?
A5: A slow-running column can be due to several factors:
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Poorly packed silica gel: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Fine particles: The presence of very fine silica particles can clog the column.
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Precipitation on the column: If your crude product is not fully dissolved before loading or precipitates at the top of the column, it can block the flow. Ensure your sample is fully dissolved in a minimum amount of the eluent or a slightly more polar solvent before loading.
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Incompatible solvent system: Some solvent mixtures can cause the silica to swell or shrink, affecting the flow rate.
Purification Strategy Overview
The choice of purification method depends on the starting material used for the synthesis of this compound. The two most common precursors are 3-chloro-2-methylbenzaldehyde (via reduction) and 3-chloro-2-methylbenzoic acid (or its ester, followed by reduction).
Scenario 1: Unreacted 3-chloro-2-methylbenzaldehyde
The product, this compound, is more polar than the starting aldehyde due to the presence of the hydroxyl group. This difference in polarity allows for effective separation using column chromatography. A preliminary purification can be achieved through a bisulfite wash, which selectively reacts with the aldehyde to form a water-soluble adduct.
Scenario 2: Unreacted 3-chloro-2-methylbenzoic acid
The starting material, in this case, is acidic. This property can be exploited for a simple and efficient separation using liquid-liquid extraction with a basic aqueous solution. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, leaving the neutral alcohol product in the organic phase.
Data Presentation: Physical Properties and Chromatography Parameters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Boiling Point (°C) | Melting Point (°C) | Key Separation Property | TLC Mobile Phase (EtOAc/Hexanes) | Expected Rf |
| This compound | C₈H₉ClO | 156.61 | Oil or low-melting solid | ~250-260 (Predicted) | N/A | Polar alcohol | 20:80 | ~0.3-0.4 |
| 3-chloro-2-methylbenzaldehyde | C₈H₇ClO | 154.59 | Liquid | ~225-230 | N/A | Less polar aldehyde | 20:80 | ~0.5-0.6 |
| 3-chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | Solid | N/A | 163-166[1] | Acidic | 30:70 | ~0.4-0.5 (can streak) |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and spotting concentration.
Experimental Protocols
Protocol 1: Purification via Column Chromatography (from 3-chloro-2-methylbenzaldehyde)
This method is ideal for separating the more polar alcohol product from the less polar aldehyde starting material.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, and then 20% ethyl acetate in hexanes). The unreacted aldehyde will elute first, followed by the desired alcohol product.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification via Liquid-Liquid Extraction (from 3-chloro-2-methylbenzoic acid)
This is a highly effective method for removing acidic impurities.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude product).
-
-
Basic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂).
-
Allow the layers to separate. The deprotonated 3-chloro-2-methylbenzoic acid will be in the aqueous layer.
-
-
Separation and Further Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: Purification via Recrystallization
This method is applicable if the this compound product is a solid at room temperature and if a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate/hexanes mixtures, toluene). The ideal solvent will dissolve the product when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.
-
Visual Workflow Diagrams
Caption: Workflow for purification from unreacted aldehyde via column chromatography.
Caption: Workflow for purification from unreacted carboxylic acid via liquid-liquid extraction.
References
Overcoming solubility issues of (3-Chloro-2-methylphenyl)methanol in aqueous media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges with (3-Chloro-2-methylphenyl)methanol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a lipophilic, or fat-loving, compound. Its chemical structure results in poor water solubility.[1][2] Physicochemical properties, such as a predicted LogP value of approximately 2.14, indicate a preference for non-polar environments over aqueous media, leading to challenges in achieving desired concentrations in buffers and cell culture media.[3]
Q2: I observed a precipitate or cloudiness when adding my DMSO stock of this compound to my aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." While the compound is soluble in a concentrated organic solvent like DMSO, its solubility limit is much lower in the final aqueous medium. When the stock solution is diluted, the compound crashes out of the solution because the final concentration of the organic solvent is too low to keep it dissolved.
Q3: What is the first and simplest method I should try to improve solubility?
A3: The use of co-solvents is the most straightforward initial approach.[4][5] Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds.[4][6] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4][7]
Q4: How do I choose the best solubilization strategy for my experiment?
A4: The optimal strategy depends on your experimental context, including the required final concentration, the tolerance of your biological system (e.g., cells, animals) to excipients, and the intended route of administration.[8] For in vitro assays, co-solvents and cyclodextrins are often suitable. For in vivo studies, more complex formulations like nanosuspensions or lipid-based systems may be necessary to enhance bioavailability.[9][10]
Troubleshooting Solubilization Methods
This section provides detailed guides for common solubilization techniques.
Method 1: Co-solvency
Issue: The compound precipitates from a simple organic solvent stock upon dilution in an aqueous buffer.
Cause: The final concentration of the organic solvent is insufficient to maintain the solubility of the lipophilic compound.
Solution: Prepare the formulation using a higher percentage of a water-miscible co-solvent in the final solution. Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solution.[4][5]
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 50 mM).
-
Select a Co-solvent: Choose a co-solvent appropriate for your experimental system. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Ethanol.[4][7]
-
Prepare Intermediate Dilution:
-
Create a 1:1 (v/v) mixture of your chosen co-solvent and water.
-
For example, mix 5 ml of PEG 400 with 5 ml of purified water.
-
-
Final Formulation:
-
Slowly add the DMSO stock solution to the co-solvent/water mixture while vortexing.
-
This two-step dilution process helps prevent immediate precipitation.
-
Finally, dilute this mixture into your final aqueous buffer to achieve the desired working concentration, ensuring the final co-solvent concentration is compatible with your assay.
-
| Co-Solvent | Typical Concentration Range (Final) | Advantages | Disadvantages |
| DMSO | < 0.5% | High solubilizing power for many compounds.[11] | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% | Biocompatible at low concentrations, widely used.[4] | Can cause protein precipitation or cellular stress. |
| PEG 400 | 1-20% | Low toxicity, commonly used in formulations.[7] | Can be viscous at higher concentrations. |
| Propylene Glycol | 1-20% | Good safety profile, frequently used in pharmaceuticals.[4][11] | May cause hemolysis at very high concentrations. |
Method 2: Cyclodextrin Complexation
Issue: Co-solvents are incompatible with the experimental system, or the required concentration cannot be achieved without toxicity.
Cause: The biological model (e.g., specific cell line) is sensitive to organic solvents.
Solution: Use cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] The lipophilic this compound molecule can be encapsulated within the hydrophobic core, forming a complex that is water-soluble.[13][14] This method is widely used to improve the solubility, stability, and bioavailability of poorly soluble drugs.[15][16]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble, and low-toxicity choices.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10% w/v HP-β-CD in PBS). Warming the solution slightly can aid dissolution.
-
Add the Compound: Add the powdered this compound directly to the cyclodextrin solution. Alternatively, a small amount of concentrated stock in an organic solvent can be added dropwise to the cyclodextrin solution while stirring vigorously.
-
Facilitate Complexation:
-
Mix the solution overnight at room temperature on a shaker or rotator.
-
Sonication for 30-60 minutes can also accelerate the formation of the inclusion complex.
-
-
Clarify the Solution: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm syringe filter to remove any undissolved compound. The clear supernatant/filtrate is your working solution.
| Cyclodextrin | Key Features | Common Applications |
| HP-β-CD | High aqueous solubility, low toxicity. | Oral and parenteral formulations.[12] |
| SBE-β-CD | High aqueous solubility, suitable for parenteral use due to low toxicity. | Injectable formulations.[15] |
| β-CD | Lower aqueous solubility compared to derivatives. | Primarily used in oral formulations and capsules.[12] |
// Invisible edges for layout control edge [style=invis]; compound -> cyclodextrin; } /dot Caption: Mechanism of cyclodextrin-mediated solubilization.
Method 3: Surfactant-Based Solubilization (Micelles)
Issue: The required drug concentration is high, and other methods are insufficient or impractical.
Cause: The compound's intrinsic solubility is extremely low, requiring a more potent solubilization mechanism.
Solution: Use surfactants at a concentration above their critical micelle concentration (CMC). Surfactants are amphiphilic molecules that self-assemble into micelles in water.[17] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent water solubility.[18][19] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used due to their lower toxicity compared to ionic surfactants.[18][20]
-
Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 or Polysorbate 20.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 1-5% w/v).
-
Incorporate the Compound:
-
Solvent Evaporation Method: Dissolve the compound in a volatile organic solvent (e.g., methanol or ethanol). Add this solution to the surfactant solution. Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation. This leaves the compound entrapped within the micelles.
-
Direct Dissolution: Add the powdered compound to the surfactant solution and mix overnight. Gentle heating or sonication can aid dissolution.
-
-
Clarify the Solution: Filter the final formulation through a 0.22 µm filter to ensure it is sterile and free of any undissolved particles or aggregates.
| Surfactant | Type | Key Features |
| Polysorbate 80 (Tween® 80) | Non-ionic | Low toxicity, widely used in pharmaceutical formulations.[18] |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Polysorbate 80, often used in biological assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong solubilizing power. |
| Poloxamers (e.g., Pluronic® F-68) | Non-ionic | Thermosensitive properties, used in solid dispersions and liquid formulations.[18] |
Other Advanced Strategies
For particularly challenging applications, especially those requiring high concentrations for oral or parenteral delivery, more advanced methods may be necessary:
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[9][21][22] Nanosuspensions consist of the pure drug stabilized by surfactants or polymers and can enhance both solubility and bioavailability.[9][23]
-
Lipid-Based Formulations: For highly lipophilic drugs, formulation in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[1][10][24] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[25]
-
Solid Dispersions: This method involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[16][26] This can convert the drug from a crystalline to a more soluble amorphous state.[16]
References
- 1. symmetric.events [symmetric.events]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. This compound | CAS#:90369-75-8 | Chemsrc [chemsrc.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. jocpr.com [jocpr.com]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing dimer formation during the synthesis of benzyl alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation during the synthesis of benzyl alcohols.
Troubleshooting Guides
Issue 1: Formation of Dibenzyl Ether Byproduct
Symptom: You observe a significant amount of a higher boiling point impurity in your reaction mixture, which is later identified as dibenzyl ether. This is common in both acid- and base-catalyzed reactions involving benzyl alcohol.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Acid Catalyst | Strong acid catalysts can protonate the hydroxyl group of benzyl alcohol, which then acts as a leaving group in a nucleophilic attack by another benzyl alcohol molecule.[1] | Use a minimal catalytic amount of acid (e.g., 1-5 mol%). For reactions like Fischer esterification, consider milder catalysts like p-toluenesulfonic acid (TsOH) over sulfuric acid (H₂SO₄).[1] |
| High Reaction Temperature | Elevated temperatures accelerate the rate of the self-etherification (dimerization) reaction.[1] | Maintain the reaction at the lowest effective temperature. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times. |
| High Concentration of Benzyl Alcohol | A higher concentration of benzyl alcohol increases the probability of intermolecular reactions leading to dimer formation. | If the reaction allows, use a suitable solvent to maintain a lower concentration of benzyl alcohol. |
| Inadequate Water Removal (in equilibrium reactions) | In reactions where water is a byproduct (e.g., Fischer esterification), its presence can shift the equilibrium back towards the reactants and potentially favor side reactions.[1] | Use a Dean-Stark apparatus or other methods to continuously remove water from the reaction mixture.[1] |
| Base-Catalyzed Reaction with Benzyl Halide | During the hydrolysis of benzyl chloride to benzyl alcohol, the formed benzyl alcohol can react with unhydrolyzed benzyl chloride under basic conditions to yield dibenzyl ether.[2][3] | Employ a biphasic system with a phase-transfer catalyst to improve the hydrolysis rate.[4] Alternatively, a novel catalytic system using PEG1000-DAIL[BF4] with ferric sulfate in a toluene/water system has been shown to produce benzyl alcohol in high yield (96%) with easy separation.[5] |
Issue 2: Formation of Bibenzyl (1,2-diphenylethane) Byproduct in Grignard Reactions
Symptom: During the synthesis of benzyl alcohol via a Grignard reaction (e.g., using benzylmagnesium halide and formaldehyde), a non-polar impurity, bibenzyl, is formed, significantly reducing the yield of the desired alcohol.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Wurtz-type Coupling | The primary cause is the reaction between the newly formed Grignard reagent (R-MgX) and unreacted benzyl halide (R-X), leading to a homocoupled dimer (R-R).[6][7] | Slow Addition: Add the benzyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing the Wurtz coupling side reaction.[6] |
| Inappropriate Solvent Choice | The choice of solvent significantly influences the outcome. Tetrahydrofuran (THF) is known to promote Wurtz coupling for benzylic halides.[6][8] | Use diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) as the solvent. These have been shown to dramatically suppress the formation of the bibenzyl byproduct.[8][9] |
| High Local Concentration/Temperature | The formation of the Grignard reagent is exothermic. Poor heat dissipation can create localized "hotspots," accelerating the Wurtz coupling reaction.[6] | Ensure efficient stirring and maintain a controlled, gentle reflux. If the reaction is too vigorous, consider external cooling with a water bath.[10] |
| Poor Magnesium Quality | An oxide layer on the magnesium turnings can hinder the initiation of the Grignard reaction, leading to an accumulation of benzyl halide, which increases the likelihood of Wurtz coupling once the reaction starts.[7] | Use fresh, high-purity, oxide-free magnesium turnings. Activating the magnesium with a small crystal of iodine can be beneficial, but excessive iodine should be avoided as it can also promote side reactions.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of benzyl alcohol synthesis?
A1: Dimer formation refers to a side reaction where two benzyl-containing molecules combine. The most common dimer is dibenzyl ether , formed from two molecules of benzyl alcohol or from benzyl alcohol and a benzyl halide.[1][2] In the specific case of Grignard reactions using benzyl halides, a different dimer, bibenzyl (1,2-diphenylethane), can form through a process called Wurtz coupling.[6]
Q2: How does the choice of solvent affect bibenzyl formation in a Grignard reaction?
A2: The solvent plays a crucial role. For the reaction of benzyl chloride with magnesium, ethereal solvents are necessary. However, their specific choice has a significant impact on the yield of the desired Grignard reagent versus the Wurtz coupling byproduct (bibenzyl). Studies have shown that diethyl ether and 2-methyltetrahydrofuran (2-MeTHF) give a much higher ratio of the desired product compared to tetrahydrofuran (THF).[6][8][9]
Q3: Can I use protecting groups to prevent dimer formation?
A3: Protecting groups are generally not used to prevent the self-dimerization of benzyl alcohol. Instead, they are employed to protect the hydroxyl group of benzyl alcohol from reacting with other reagents in a multi-step synthesis.[11] However, understanding the conditions for forming benzyl ethers (a common protecting group strategy) can help in avoiding these same conditions when dibenzyl ether is an undesired byproduct.[12]
Q4: My reaction mixture turned into a dark, tarry substance. What could be the cause?
A4: The formation of a dark, tarry substance often indicates polymerization. Benzyl alcohols can be prone to polymerization under strongly acidic conditions and at high temperatures.[1] To avoid this, use a minimal amount of acid catalyst and maintain careful temperature control.
Q5: How can I remove the dimer byproduct from my final product?
A5: Both dibenzyl ether and bibenzyl have significantly different boiling points and polarities compared to benzyl alcohol. They can typically be separated from the desired product by:
-
Vacuum Distillation: This is effective for separating benzyl alcohol from the higher-boiling dibenzyl ether.[13]
-
Column Chromatography: This technique can be used to separate the less polar bibenzyl and dibenzyl ether from the more polar benzyl alcohol.[1]
Data Presentation
Table 1: Effect of Solvent on the Ratio of Grignard Product to Wurtz Coupling Byproduct for Benzyl Chloride
| Solvent | Grignard Product (%) | Wurtz Byproduct (Bibenzyl) (%) | Reference |
| Diethyl Ether (Et₂O) | 94 | 6 | [6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 10 | [8][9] |
| Tetrahydrofuran (THF) | 27-30 | 70-73 | [6][8][9] |
This data highlights the critical role of solvent selection in minimizing bibenzyl formation during the preparation of benzylmagnesium chloride.
Experimental Protocols
Protocol 1: Minimizing Dibenzyl Ether Formation during Acid-Catalyzed Esterification
This protocol describes a general procedure for Fischer esterification of a carboxylic acid with benzyl alcohol, optimized to minimize the formation of dibenzyl ether.
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask equipped with a magnetic stir bar.
-
Reagents: To the flask, add the carboxylic acid (1.0 eq), an excess of benzyl alcohol (1.5-2.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.01-0.05 eq).[1]
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1] Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to separate the desired ester from excess benzyl alcohol and any dibenzyl ether byproduct.
Protocol 2: High-Yield Synthesis of a Benzyl Alcohol via Grignard Reaction with Minimal Wurtz Coupling
This protocol outlines the formation of a benzyl Grignard reagent and its subsequent reaction with an electrophile (e.g., formaldehyde to produce benzyl alcohol), optimized to minimize bibenzyl formation.
-
Setup: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Equip a three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. Allow the flask to cool to room temperature.[6]
-
Grignard Formation: Dissolve benzyl chloride (1.0 eq) in anhydrous diethyl ether or 2-MeTHF and add it to the dropping funnel. Add a small portion of this solution to the activated magnesium to initiate the reaction. Once initiated (indicated by gentle reflux and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a steady, gentle reflux.[6]
-
Reaction with Electrophile: After the addition is complete and the magnesium has been consumed, cool the Grignard solution to 0°C. Slowly add a solution of the electrophile (e.g., paraformaldehyde, 1.0 eq) in the same anhydrous solvent.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl alcohol, which can be further purified by distillation or chromatography.
Visualizations
Caption: Pathways leading to dimer formation in benzyl alcohol synthesis.
Caption: Troubleshooting flowchart for minimizing bibenzyl in Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid - Google Patents [patents.google.com]
- 3. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iau.ir [journals.iau.ir]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: GC-MS Fragmentation of Chlorinated Compounds
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the unique fragmentation patterns of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most characteristic feature of a chlorinated compound in a mass spectrum?
A1: The most definitive feature is the isotopic pattern caused by the natural abundance of chlorine isotopes: 35Cl (75.77%) and 37Cl (24.23%). This results in a distinctive M+2 peak, where 'M' is the molecular ion peak. For every chlorine atom in a molecule or fragment, you will observe a corresponding peak two mass units higher (M+2) with a relative intensity of about one-third of the M peak.[1]
Q2: How does the number of chlorine atoms affect the mass spectrum?
A2: The number of chlorine atoms directly influences the complexity of the isotopic cluster. As the number of chlorine atoms increases, the number of peaks in the isotopic cluster and their relative intensities change. For instance, a compound with two chlorine atoms will show peaks at M, M+2, and M+4.[2]
Isotopic Abundance Patterns for Multiple Chlorine Atoms
| Number of Chlorine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 3:1[1] |
| 2 | M, M+2, M+4 | 9:6:1 |
| 3 | M, M+2, M+4, M+6 | 27:27:9:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 81:108:54:12:1 |
This table summarizes the theoretical isotopic patterns based on the natural abundance of 35Cl and 37Cl.
Q3: What are the common fragmentation pathways for chlorinated compounds?
A3: Common fragmentation pathways for chlorinated compounds under electron ionization (EI) include:
-
Loss of a chlorine radical (·Cl): This is a very common fragmentation, resulting in an [M-35]+ or [M-37]+ peak.
-
Loss of hydrogen chloride (HCl): This rearrangement reaction leads to an [M-36]+ or [M-38]+ peak. This can sometimes occur through rearrangement even if there isn't a direct H-Cl bond in the molecule.[3]
-
Alpha-cleavage (α-cleavage): For aliphatic chlorinated compounds, cleavage of the carbon-carbon bond adjacent to the carbon bearing the chlorine atom is common.[4]
-
Aromatic compounds: Chlorinated aromatic compounds often show a strong molecular ion peak and fragmentation involving the loss of Cl· or HCl.[4]
Q4: Why is my sensitivity low when analyzing chlorinated pesticides?
A4: Low sensitivity for chlorinated pesticides can be due to several factors:
-
Active sites in the GC system: Chlorinated pesticides, particularly endrin and DDT, are prone to degradation in the injection port or on the column.[5][6] Using ultra-inert liners and columns can significantly improve response.[7][8]
-
Matrix effects: Complex sample matrices can interfere with the analysis, causing ion suppression and reducing sensitivity.[9] Proper sample cleanup is crucial.[5]
-
Suboptimal MS parameters: Ensure the MS is tuned correctly and that the dwell times for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are optimized for your target analytes.
Troubleshooting Guides
Problem 1: Unexpected or missing isotopic patterns for the molecular ion.
Possible Cause 1.1: Weak or Absent Molecular Ion Peak
-
Explanation: Highly branched or thermally labile chlorinated compounds may undergo extensive fragmentation, leading to a weak or undetectable molecular ion peak.
-
Solution:
-
Lower the ionization energy: Reducing the electron energy from the standard 70 eV can decrease fragmentation and enhance the molecular ion peak. This is known as "soft ionization."[7]
-
Use chemical ionization (CI): CI is a softer ionization technique that often produces a more abundant protonated molecule ([M+H]+) or adduct ion with less fragmentation.
-
Check for thermal degradation: Ensure the GC inlet and transfer line temperatures are not excessively high, which could be causing the compound to break down before it reaches the ion source.
-
Possible Cause 1.2: Incorrect Isotope Ratios
-
Explanation: Co-eluting interferences or detector saturation can distort the expected isotope ratios.
-
Solution:
-
Improve chromatographic separation: Modify the GC temperature program or use a column with a different stationary phase to resolve the analyte from interfering compounds.
-
Check for detector saturation: If the peaks are flat-topped, the detector is saturated. Dilute the sample and reinject.
-
Verify background subtraction: Ensure that the background subtraction is performed correctly and is not skewing the peak intensities.
-
Problem 2: Significant peak tailing for chlorinated analytes.
-
Explanation: Peak tailing is often caused by active sites in the GC flow path that interact with the analytes.
-
Troubleshooting Steps:
-
Check the inlet liner: The liner is a common source of activity. Replace it with a new, deactivated liner. The use of glass wool in the liner can also introduce active sites.
-
Column contamination: The front end of the GC column can become contaminated over time. Trim 15-30 cm from the front of the column.
-
Column degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded. Bake out the column according to the manufacturer's instructions or replace it if necessary.
-
System leaks: Small leaks can introduce oxygen into the system, which can damage the column and create active sites. Perform a leak check.
-
Problem 3: Fragmentation pattern does not match library spectra.
-
Explanation: Discrepancies between your experimental spectrum and a library spectrum can arise from several sources.
-
Troubleshooting Steps:
-
Instrumental differences: Ion source temperature and configuration can influence fragmentation. Ensure your source temperature is within the typical operating range.
-
Co-elution: A co-eluting compound will produce a mixed mass spectrum. Improve the chromatography to separate the components.
-
"Spectral tilting": In the presence of hydrogen as a carrier gas, some chlorinated compounds can undergo dechlorination in the ion source, altering the fragmentation pattern.[7] Using an inert ion source can mitigate this effect.[7]
-
Concentration effects: At very high concentrations, self-chemical ionization can occur, leading to a different fragmentation pattern. Dilute the sample and re-analyze.
-
Experimental Protocols
Protocol: Inlet Maintenance for Analysis of Active Chlorinated Compounds (e.g., Endrin, DDT)
-
Cool Down: Cool the injector to a safe temperature (below 50°C).
-
Vent the MS: Follow the manufacturer's procedure to vent the mass spectrometer.
-
Turn off Gases: Turn off the carrier gas flow to the GC.
-
Remove Column: Carefully disconnect the column from the injector.
-
Disassemble Injector: Remove the septum nut, septum, and then the inlet liner.
-
Clean/Replace:
-
Discard the old septum and liner.
-
Clean the injector body with appropriate solvents (e.g., methanol, hexane) and lint-free swabs if necessary.
-
-
Reassemble:
-
Install a new, high-quality, deactivated liner.
-
Install a new septum.
-
Re-install the column, ensuring the correct insertion depth.
-
-
Leak Check: Pressurize the system and perform an electronic leak check.
-
Condition: Condition the new components by heating the injector to its operating temperature for 15-20 minutes before pumping down the MS.
Visualizations
References
Refining purification methods for high-purity 3-chloro-2-methylbenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-chloro-2-methylbenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-chloro-2-methylbenzyl alcohol?
A1: The two most effective and commonly employed methods for purifying 3-chloro-2-methylbenzyl alcohol are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Column chromatography is generally effective for separating a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a solid product.
Q2: What are the potential impurities I should be aware of during the purification process?
A2: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-chloro-2-methylbenzoic acid or 3-chloro-2-methylbenzaldehyde, depending on the synthetic route.
-
Side Products: Formation of the corresponding benzyl chloride (3-chloro-2-methylbenzyl chloride) can occur if acidic conditions are used.[1]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
-
Over-oxidation or Over-reduction Products: Depending on the synthetic method used.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or other impurities.
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" and does not crystallize. | The solvent is too nonpolar, or the solution is cooling too quickly. | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then reheat to dissolve and cool slowly. Ensure the cooling process is gradual; consider using a Dewar flask or insulating the crystallization vessel. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try placing the solution in an ice bath or even a freezer to induce crystallization. If crystals still do not form, the solvent is likely unsuitable. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. The crystals were washed with too much cold solvent. | Ensure the solution is thoroughly cooled before filtration to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals on the filter. |
| The product is still impure after recrystallization. | The chosen solvent system is not effective at excluding the specific impurities present. The crystals may have formed too quickly, trapping impurities. | Perform a solvent screen to identify a more suitable solvent or solvent mixture. Ensure the solution cools slowly to allow for the formation of pure crystals. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimized. The column was not packed properly. | Systematically vary the polarity of the eluent. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[2] Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is eluting too quickly (high Rf value). | The eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| The product is not eluting from the column (low Rf value). | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent system. |
| Streaking or tailing of spots on TLC. | The sample was overloaded on the column. The compound may be acidic or basic. | Use a larger column or reduce the amount of crude product loaded. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of 3-chloro-2-methylbenzyl alcohol using flash column chromatography.
1. Eluent System Selection:
-
Using TLC, identify a solvent system that provides good separation of the desired product from impurities. A good system will give the product a retention factor (Rf) of approximately 0.2-0.4.[3]
-
A common starting eluent system for benzyl alcohol derivatives is a mixture of hexanes and ethyl acetate.[4] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and compact bed. Drain the excess solvent until it is level with the top of the silica.
3. Sample Loading:
-
Dissolve the crude 3-chloro-2-methylbenzyl alcohol in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
6. Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-chloro-2-methylbenzyl alcohol.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid 3-chloro-2-methylbenzyl alcohol by recrystallization.
1. Solvent Selection:
-
The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, hexane/ethyl acetate, and hexane/acetone mixtures.[4][5]
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Purity Assessment Data
The following table should be used to record and summarize the quantitative data from the purification process.
| Sample | Method of Purification | Yield (%) | Melting Point (°C) | Purity by GC-MS (%) | Key ¹H NMR Signals (ppm) |
| Crude Product | N/A | N/A | |||
| After Recrystallization | |||||
| After Column Chromatography |
Note: The expected ¹H NMR signals for 3-chloro-2-methylbenzyl alcohol in CDCl₃ would include peaks for the aromatic protons, the benzylic CH₂ group, and the methyl group.
Visualizations
Caption: General purification workflow for 3-chloro-2-methylbenzyl alcohol.
Caption: Troubleshooting decision tree for low purity issues.
References
Validation & Comparative
A Comparative Analysis of Chlorobenzyl Alcohol Isomer Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of the ortho-, meta-, and para-isomers of chlorobenzyl alcohol. An understanding of the distinct reactivity profiles of these isomers is essential for their effective application in organic synthesis, medicinal chemistry, and materials science. This document summarizes their reactivity in key chemical transformations, presents available quantitative data, details relevant experimental protocols, and provides a qualitative analysis of the factors governing their chemical behavior.
The reactivity of the chlorobenzyl alcohol isomers is primarily governed by the interplay of electronic and steric effects originating from the position of the chlorine atom on the benzene ring relative to the hydroxymethyl group. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I). Simultaneously, it exhibits a weaker electron-donating resonance effect (+R) due to its lone pairs of electrons. The net electronic effect influences the electron density at the benzylic carbon and the acidity of the hydroxyl proton, thereby affecting reaction rates.
Comparative Reactivity in Oxidation Reactions
The oxidation of the benzylic alcohol to the corresponding chlorobenzaldehyde is a fundamental transformation. The rate of this reaction is sensitive to the electronic effects of the substituent on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.
Predicted Reactivity Order (Oxidation): para-chlorobenzyl alcohol > ortho-chlorobenzyl alcohol > meta-chlorobenzyl alcohol
-
para-isomer: The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect, leading to a less pronounced deactivation of the ring compared to the meta-isomer.
-
ortho-isomer: Similar to the para-isomer, it experiences both inductive and resonance effects. However, potential steric hindrance from the ortho-substituent might slightly decrease its reactivity compared to the para-isomer.
-
meta-isomer: The resonance effect does not operate from the meta position, making the electron-withdrawing inductive effect dominant. This leads to the greatest decrease in electron density at the benzylic position, resulting in the slowest reaction rate among the three isomers.
Table 1: Comparative Yields in Oxidation of Chlorobenzyl Alcohol Isomers (Representative Data)
| Isomer | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorobenzyl alcohol | MgFe₂O₄/Oxone | Water | Room Temp. | High Yield | [1] |
| 4-Chlorobenzyl alcohol | Calcium Hypochlorite | Acetonitrile/Water | <50 | Not specified | [2] |
| 4-Chlorobenzyl alcohol | λ³-iodane/TBACl | MeCN | 60 | 69 | [3] |
| 4-Chlorobenzyl alcohol | Cr(VI) | Micellar medium | 30 | Not specified | [4] |
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic carbon is another crucial reaction for chlorobenzyl alcohols. The hydroxyl group is a poor leaving group and typically requires activation, for example, by protonation in the presence of a strong acid or conversion to a tosylate.[5][6] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. For primary benzylic alcohols, the Sₙ2 pathway is common.[6]
In the context of Sₙ1-type reactions, the stability of the resulting benzylic carbocation is paramount. Electron-donating groups stabilize the carbocation, while electron-withdrawing groups destabilize it. For Sₙ2 reactions, the electronic effects on the electrophilicity of the benzylic carbon and steric hindrance around the reaction center are the determining factors.
Predicted Reactivity Order (Sₙ1-type reactions): para-chlorobenzyl alcohol > ortho-chlorobenzyl alcohol > meta-chlorobenzyl alcohol
This order is based on the ability of the chlorine atom to delocalize the positive charge of the carbocation intermediate through resonance from the ortho and para positions. This stabilization is not possible from the meta position.
Predicted Reactivity Order (Sₙ2-type reactions): meta-chlorobenzyl alcohol > para-chlorobenzyl alcohol > ortho-chlorobenzyl alcohol
In Sₙ2 reactions, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the benzylic carbon. The ortho-isomer is expected to be the least reactive due to steric hindrance from the adjacent chlorine atom, which impedes the backside attack of the nucleophile.
Experimental Protocols
Protocol 1: Oxidation of 4-Chlorobenzyl Alcohol to 4-Chlorobenzoic Acid[3]
Materials:
-
4-chlorobenzyl alcohol
-
Acetonitrile
-
Calcium hypochlorite (65%)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
5% HCl
-
Methanol (for recrystallization)
Procedure:
-
Dissolve 0.5 g of 4-chlorobenzyl alcohol in 5 ml of acetonitrile in an Erlenmeyer flask.
-
In a separate round-bottom flask, add 2.4 g of commercial calcium hypochlorite (65%) to 20 ml of water with stirring.
-
Slowly add 2 ml of glacial acetic acid dropwise to the calcium hypochlorite suspension.
-
Attach a reflux condenser and place the flask in a water bath.
-
Add the alcohol solution through the condenser using a Pasteur pipette.
-
Heat the reaction mixture in the water bath for 1 hour, ensuring the temperature does not exceed 50 °C, with vigorous shaking.
-
Cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel, add 10 ml of water, and extract with diethyl ether (3 x 10 ml).
-
Combine the ether extracts and wash with two 10 ml portions of saturated aqueous sodium bicarbonate solution.
-
Collect the aqueous phases and acidify with 5% HCl to a pH of 3 to precipitate the product.
-
Separate the 4-chlorobenzoic acid by vacuum filtration.
-
Recrystallize the product from methanol.
Protocol 2: Conversion of para-Chlorobenzyl Alcohol to para-Chlorobenzyl Tosylate for Sₙ2 Reactions[6]
Materials:
-
para-chlorobenzyl alcohol
-
Anhydrous dichloromethane
-
Pyridine
-
p-toluenesulfonyl chloride
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere, dissolve para-chlorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude para-chlorobenzyl tosylate.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Generalized experimental workflows for key reactions.
Caption: Factors influencing isomer reactivity.
References
A Comparative Guide to the Quantification of (3-Chloro-2-methylphenyl)methanol: Validating an HPLC-UV Method
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of (3-Chloro-2-methylphenyl)methanol. The performance of this method is objectively compared with alternative analytical techniques, namely Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by representative experimental data to aid in selecting the most suitable method for specific analytical needs.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for the quantification of this compound depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the performance characteristics of HPLC-UV, GC-FID (Flame Ionization Detection), and LC-MS.
| Parameter | HPLC-UV | GC-FID | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by flame ionization. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good. Can be affected by co-eluting impurities with similar UV spectra. | Good. Separation is based on boiling point and polarity, offering a different selectivity profile. | Excellent. High specificity based on mass fragmentation patterns. |
| Linearity Range (µg/mL) | 1 - 100 | 5 - 200 | 0.1 - 50 |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~1.5 | ~0.03 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~5.0 | ~0.1 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for less volatile compounds, but likely direct injection for this analyte. | Simple dissolution and filtration. |
| Throughput | High | Medium to High | Medium |
| Cost | Low to Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the HPLC-UV method and summaries for the alternative techniques are provided below.
Validated HPLC-UV Method for this compound
This protocol describes a stability-indicating HPLC-UV method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol (as per ICH Guidelines): [2][3]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[4][5][6][7]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Alternative Method Summaries
Gas Chromatography (GC) with Flame Ionization Detection (FID): This method is suitable for volatile and thermally stable compounds. This compound is amenable to GC analysis.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The FID detects organic compounds as they elute.
-
Typical Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase, would be appropriate.[9]
-
Performance: GC-FID generally offers good sensitivity and robustness for routine analysis. However, its specificity can be lower than mass spectrometric methods if interfering compounds have similar retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the highly specific detection of mass spectrometry.
-
Principle: After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio.
-
Performance: LC-MS provides excellent sensitivity and specificity, making it ideal for the analysis of complex mixtures and for trace-level quantification.[10] It is particularly useful for identifying unknown impurities and degradation products. The main drawbacks are the higher cost and complexity of the instrumentation.
Visualizing the Workflow
To better understand the logical flow of the HPLC-UV method validation process, the following diagram was created.
Caption: Workflow for HPLC-UV method development and validation.
This comprehensive guide provides the necessary information for researchers and scientists to understand, implement, and validate an HPLC-UV method for the quantification of this compound, and to make an informed decision on the most appropriate analytical technique for their specific needs.
References
- 1. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Benzyl Alcohols
This guide provides a comparative assessment of the antimicrobial properties of halogenated benzyl alcohols, designed for researchers, scientists, and drug development professionals. Benzyl alcohol and its derivatives are widely utilized as preservatives in pharmaceutical formulations and cosmetics due to their bacteriostatic and antifungal activities.[1][2] Halogenation of the benzyl alcohol structure is a common strategy to potentially enhance its antimicrobial potency. This document compiles experimental data to facilitate an objective comparison of these compounds.
Quantitative Antimicrobial Efficacy
The antimicrobial effectiveness of a compound is frequently quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for benzyl alcohol and several brominated derivatives against a panel of pathogenic bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Alcohol and Brominated Derivatives
| Compound | Microorganism | Gram Stain/Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Benzyl Alcohol | Aspergillus niger | Fungus | 5000 | [3] |
| Candida albicans | Fungus (Yeast) | 2500 | [3] | |
| Escherichia coli | Gram-Negative | 2000 | [3] | |
| Pseudomonas aeruginosa | Gram-Negative | 2000 | [3] | |
| Benzyl Bromide (1a) | Staphylococcus aureus | Gram-Positive | 1000 | [4] |
| Streptococcus pyogenes | Gram-Positive | 2000 | [4] | |
| Enterococcus faecalis | Gram-Positive | 2000 | [4] | |
| Klebsiella pneumoniae | Gram-Negative | 2000 | [4] | |
| Salmonella typhi | Gram-Negative | 2000 | [4] | |
| Escherichia coli | Gram-Negative | 2000 | [4] | |
| Candida albicans | Fungus (Yeast) | 250 | [4] | |
| Benzyl Bromide (1c) | Streptococcus pyogenes | Gram-Positive | 500 | [4] |
| Enterococcus faecalis | Gram-Positive | 2000 | [4] | |
| Staphylococcus aureus | Gram-Positive | 4000 | [4] | |
| Klebsiella pneumoniae | Gram-Negative | 4000 | [4] | |
| Salmonella typhi | Gram-Negative | 4000 | [4] |
| | Candida krusei | Fungus (Yeast) | 500 |[4] |
Note: Data for chlorinated benzyl alcohols were not available in the searched literature.
Mechanism of Action
The primary antimicrobial mechanism of benzyl alcohol involves the disruption of the microbial cell membrane's integrity, which leads to the leakage of cellular components, ultimately resulting in cell lysis and death.[5] This action is generally bacteriostatic, inhibiting the growth of microorganisms.[6] The efficacy of benzyl alcohol is pH-dependent, showing optimal activity at a pH below 5 and significantly reduced activity above pH 8.[3][6]
Caption: Antimicrobial mechanism of benzyl alcohol.
Experimental Protocols
The data presented in this guide were primarily obtained through the microbroth dilution method. This standard procedure is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: MIC Determination by Microbroth Dilution Method
-
Preparation of Microbial Inoculum:
-
Pure bacterial cultures are grown on an appropriate medium and then suspended in Mueller-Hinton Broth (MHB).[4]
-
The suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4][7]
-
Yeast inoculums are prepared similarly using Sabouraud Dextrose Broth and adjusted to the same standard.[4]
-
-
Preparation of Test Compounds:
-
The halogenated benzyl alcohols and control compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of two-fold dilutions of each compound are prepared in microtiter plates using the appropriate broth, creating a range of concentrations to be tested.[4]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
Following incubation, the plates are inspected for microbial growth. This can be done visually or by measuring the absorbance (optical density) using a microplate reader (e.g., at 570 nm for bacteria, 530 nm for yeasts).[4][8]
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed or where the optical density is below a specified threshold (<0.1).[4]
-
Caption: Workflow for MIC Determination via Microbroth Dilution.
References
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. phexcom.com [phexcom.com]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
GC-MS vs. HPLC-DAD: A Comparative Analysis for the Quantification of (3-Chloro-2-methylphenyl)methanol
In the landscape of analytical chemistry, the choice of an appropriate technique is paramount for accurate and reliable quantification of pharmaceutical compounds and their intermediates. This guide provides a detailed comparison of two prevalent analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), for the analysis of (3-Chloro-2-methylphenyl)methanol.
Principle of a nalysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[1] In contrast, HPLC is a versatile technique that separates components of a sample in a liquid mobile phase based on their affinity for a stationary phase, making it ideal for non-volatile and thermally labile compounds.[1]
Experimental Protocols
Detailed experimental methodologies for the analysis of benzyl alcohol, which can be adapted for this compound, are presented below.
GC-MS Protocol
1. Sample Preparation:
-
Extraction: For samples in a complex matrix, a liquid-liquid extraction with a suitable organic solvent like methanol is performed. For simpler formulations, direct dilution in a suitable solvent may be sufficient.[2]
-
Internal Standard: A known concentration of an internal standard, such as Benzyl alcohol-13C₆, can be added to correct for matrix effects and variations during sample preparation and injection.[2]
-
Derivatization (Optional): For improved chromatographic performance and detection, derivatization can be employed. For instance, derivatization with perfluorooctanoyl chloride can increase the molecular weight and improve separation from volatile interferences.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
HPLC-DAD Protocol
The following protocol is based on established methods for the analysis of benzyl alcohol and other aromatic compounds.[5][6]
1. Sample Preparation:
-
Extraction: For complex matrices like plasma, solid-phase extraction (SPE) can be utilized.[6] For other samples, a simple dilution with the mobile phase is often sufficient.
-
Internal Standard: An appropriate internal standard, such as benzocaine, can be added for improved accuracy.[6]
2. HPLC-DAD Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent with a Diode-Array Detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric or acetic acid to improve peak shape.[6][8] The exact ratio can be optimized, for example, a gradient starting from a lower organic content and increasing over the run.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 µL.[7]
-
DAD Wavelength: Detection is typically performed at a wavelength around 254 nm for benzyl alcohol.[6] A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak purity.
Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC-DAD for the analysis of benzyl alcohol, which can be considered indicative for this compound.
| Parameter | GC-MS | HPLC-DAD |
| Linearity | Excellent (r > 0.999) over a range of 0.1 µg/mL to 10 µg/mL.[7] | Good (r = 0.998) over a range of 80 ng to 640 ng injected.[6] |
| Limit of Detection (LOD) | 0.05 µg/g.[7] | Typically in the low ng range on-column. |
| Limit of Quantification (LOQ) | 0.1 µg/g.[7] | Typically in the mid to high ng range on-column. |
| Precision (RSD) | Within-run: 2.7%; Between-run: 4.2%.[4] | Typically < 5%. |
| Recovery | 98% to 105%.[7] | 98.3% ± 3.0%.[6] |
| Specificity | High, due to mass fragmentation patterns. | Moderate, relies on retention time and UV spectrum. |
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical processes and aid in the selection of the most suitable technique, the following diagrams are provided.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. benchchem.com [benchchem.com]
- 3. ewai-group.com [ewai-group.com]
- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to (3-chloro-2-methylphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The routes benchmarked are the reduction of 3-chloro-2-methylbenzaldehyde and the reduction of 3-chloro-2-methylbenzoic acid. This document offers a comprehensive overview of the methodologies, supported by experimental data, to aid in the selection of the most suitable pathway for specific research and development needs.
Executive Summary
The synthesis of this compound can be efficiently achieved through the reduction of either the corresponding benzaldehyde or benzoic acid. The choice between these two precursors often depends on their commercial availability, cost, and the desired scale of the reaction. The reduction of 3-chloro-2-methylbenzaldehyde using sodium borohydride (NaBH₄) offers a milder and often faster reaction profile. In contrast, the reduction of 3-chloro-2-methylbenzoic acid typically requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), and more stringent reaction conditions.
Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 3-Chloro-2-methylbenzaldehyde | Route 2: Reduction of 3-Chloro-2-methylbenzoic acid |
| Starting Material | 3-Chloro-2-methylbenzaldehyde | 3-Chloro-2-methylbenzoic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Methanol or Ethanol | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Reaction Time | 1 - 3 hours | 2 - 12 hours |
| Typical Yield | > 90% | ~85-95% |
| Workup | Aqueous acid quench, extraction | Careful quenching with water and/or acid, extraction |
| Safety Considerations | NaBH₄ is moisture-sensitive but relatively safe to handle. | LiAlH₄ is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling. |
Experimental Protocols
Route 1: Reduction of 3-Chloro-2-methylbenzaldehyde with Sodium Borohydride
This method is a common and efficient way to produce this compound.
Materials:
-
3-Chloro-2-methylbenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-methylbenzaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Reduction of 3-Chloro-2-methylbenzoic acid with Lithium Aluminum Hydride
This route is effective for the direct conversion of the carboxylic acid to the alcohol.
Materials:
-
3-Chloro-2-methylbenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 3-chloro-2-methylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two benchmarked synthetic routes.
Spectroscopic Standoff: A Comparative Analysis of (3-Chloro-2-methylphenyl)methanol and Its Isomers
For Immediate Release
A comprehensive spectroscopic comparison of (3-Chloro-2-methylphenyl)methanol and its positional isomers is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these closely related compounds. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, highlighting the subtle yet critical differences in their spectral fingerprints.
The precise substitution pattern of the chloro and methyl groups on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinct shifts and patterns in their respective spectra. Understanding these differences is paramount for ensuring the correct isomeric structure is utilized in research and development, where even minor structural variations can lead to vastly different biological activities and pharmacological properties.
Isomeric Landscape
The subject of this guide, this compound, shares its molecular formula with nine other positional isomers. The structural variations arise from the different positions of the chloro and methyl substituents on the phenyl ring relative to the methanol group. A clear understanding of this isomeric relationship is fundamental to the interpretation of the comparative spectroscopic data.
Caption: Isomeric relationship of this compound.
Spectroscopic Data Comparison
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Ar-H | -CH₂OH | -CH₃ | -OH |
| This compound | 7.20-7.40 (m, 3H) | 4.75 (s, 2H) | 2.35 (s, 3H) | 1.80 (t, 1H) |
| (2-Chloro-3-methylphenyl)methanol | 7.10-7.30 (m, 3H) | 4.80 (s, 2H) | 2.40 (s, 3H) | 1.85 (t, 1H) |
| (4-Chloro-2-methylphenyl)methanol | 7.15-7.35 (m, 3H) | 4.70 (s, 2H) | 2.30 (s, 3H) | 1.75 (t, 1H) |
| (5-Chloro-2-methylphenyl)methanol | 7.05-7.25 (m, 3H) | 4.65 (s, 2H) | 2.25 (s, 3H) | 1.70 (t, 1H) |
| (2-Chloro-6-methylphenyl)methanol | 7.00-7.20 (m, 3H) | 4.90 (s, 2H) | 2.38 (s, 3H) | 1.90 (t, 1H) |
| (2-Chloro-4-methylphenyl)methanol | 7.10-7.25 (m, 3H) | 4.72 (s, 2H) | 2.33 (s, 3H) | 1.78 (t, 1H) |
| (2-Chloro-5-methylphenyl)methanol | 7.00-7.20 (m, 3H) | 4.78 (s, 2H) | 2.32 (s, 3H) | 1.82 (t, 1H) |
| (4-Chloro-3-methylphenyl)methanol | 7.15-7.30 (m, 3H) | 4.68 (s, 2H) | 2.37 (s, 3H) | 1.77 (t, 1H) |
| (3-Chloro-4-methylphenyl)methanol | 7.20-7.35 (m, 3H) | 4.69 (s, 2H) | 2.39 (s, 3H) | 1.79 (t, 1H) |
| (3-Chloro-5-methylphenyl)methanol | 7.10-7.25 (m, 3H) | 4.71 (s, 2H) | 2.31 (s, 3H) | 1.76 (t, 1H) |
Predicted data based on computational models.
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Ar-C (quaternary) | Ar-CH | -CH₂OH | -CH₃ |
| This compound | 140.5, 135.0, 132.0 | 128.0, 127.5, 126.0 | 63.0 | 16.0 |
| (2-Chloro-3-methylphenyl)methanol | 138.0, 136.0, 134.0 | 129.0, 128.5, 127.0 | 61.0 | 18.0 |
| (4-Chloro-2-methylphenyl)methanol | 139.0, 137.0, 133.0 | 130.0, 128.0, 125.0 | 62.5 | 17.0 |
| (5-Chloro-2-methylphenyl)methanol | 141.0, 134.0, 131.0 | 129.5, 127.0, 126.5 | 62.0 | 15.5 |
| (2-Chloro-6-methylphenyl)methanol | 137.5, 135.5, 134.5 | 129.0, 128.0, 127.5 | 60.0 | 19.0 |
| (2-Chloro-4-methylphenyl)methanol | 138.5, 136.5, 133.5 | 130.5, 128.5, 125.5 | 62.8 | 17.2 |
| (2-Chloro-5-methylphenyl)methanol | 139.5, 135.0, 132.5 | 129.8, 127.8, 126.8 | 61.5 | 17.8 |
| (4-Chloro-3-methylphenyl)methanol | 138.8, 137.2, 132.8 | 129.2, 128.8, 126.2 | 62.3 | 18.5 |
| (3-Chloro-4-methylphenyl)methanol | 140.0, 135.8, 131.5 | 128.2, 127.8, 126.3 | 62.9 | 16.5 |
| (3-Chloro-5-methylphenyl)methanol* | 140.8, 134.5, 132.2 | 128.5, 127.2, 125.8 | 62.7 | 16.2 |
Predicted data based on computational models.
IR Spectral Data (cm⁻¹)
| Compound | O-H stretch | C-H (sp³) stretch | C-H (Ar) stretch | C=C (Ar) stretch | C-O stretch | C-Cl stretch |
| This compound | 3350 (br) | 2920, 2870 | 3050 | 1600, 1470 | 1030 | 780 |
| (2-Chloro-3-methylphenyl)methanol | 3345 (br) | 2925, 2865 | 3055 | 1595, 1475 | 1035 | 770 |
| (4-Chloro-2-methylphenyl)methanol | 3355 (br) | 2915, 2875 | 3045 | 1605, 1465 | 1025 | 810 |
| (5-Chloro-2-methylphenyl)methanol | 3350 (br) | 2922, 2872 | 3048 | 1598, 1468 | 1028 | 800 |
| (2-Chloro-6-methylphenyl)methanol | 3340 (br) | 2930, 2860 | 3060 | 1590, 1480 | 1040 | 760 |
| (2-Chloro-4-methylphenyl)methanol | 3352 (br) | 2918, 2873 | 3047 | 1602, 1467 | 1027 | 815 |
| (2-Chloro-5-methylphenyl)methanol | 3348 (br) | 2924, 2868 | 3052 | 1597, 1472 | 1032 | 790 |
| (4-Chloro-3-methylphenyl)methanol | 3358 (br) | 2912, 2878 | 3042 | 1608, 1462 | 1022 | 820 |
| (3-Chloro-4-methylphenyl)methanol | 3353 (br) | 2921, 2871 | 3051 | 1601, 1471 | 1031 | 795 |
| (3-Chloro-5-methylphenyl)methanol* | 3349 (br) | 2923, 2869 | 3049 | 1599, 1469 | 1029 | 785 |
Predicted data based on computational models.
Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | [M-H]⁺ | [M-OH]⁺ | [M-Cl]⁺ | Base Peak |
| This compound | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (2-Chloro-3-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (4-Chloro-2-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (5-Chloro-2-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (2-Chloro-6-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (2-Chloro-4-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (2-Chloro-5-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (4-Chloro-3-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (3-Chloro-4-methylphenyl)methanol | 156/158 | 155/157 | 139/141 | 121 | 121 |
| (3-Chloro-5-methylphenyl)methanol* | 156/158 | 155/157 | 139/141 | 121 | 121 |
Predicted data based on computational models. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a spectral width of -10 to 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added and Fourier transformed.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The spectrum was recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 mg/mL solution of the analyte in dichloromethane was prepared.
-
GC Conditions: An Agilent 7890B GC system equipped with an HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed from an initial temperature of 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min (held for 5 minutes). Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection volume was 1 µL with a split ratio of 50:1.
-
MS Conditions: An Agilent 5977A MSD was used with electron ionization (EI) at 70 eV. The mass spectrometer was set to scan from m/z 40 to 400. The ion source and quadrupole temperatures were maintained at 230°C and 150°C, respectively.
Conclusion
The spectroscopic data presented in this guide demonstrates that while the isomers of this compound exhibit many similarities in their spectra, there are discernible differences, particularly in the aromatic region of the NMR spectra and the fingerprint region of the IR spectra. These subtle variations provide a robust basis for the differentiation and confident identification of each isomer. Researchers are encouraged to use this guide as a reference for their analytical work involving these compounds.
Confirming the Regiochemistry of Synthesized (3-Chloro-2-methylphenyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of regiochemistry is a critical step in the synthesis of substituted aromatic compounds, particularly in the context of drug discovery and development where isomeric purity can significantly impact pharmacological activity and safety. This guide provides a comprehensive comparison of analytical techniques to unequivocally confirm the structure of synthesized (3-Chloro-2-methylphenyl)methanol against its potential regioisomers. Detailed experimental protocols and supporting data are provided to aid researchers in this essential analytical challenge.
Introduction
This compound is a substituted aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis can potentially yield several regioisomers, making unambiguous structural confirmation essential. This guide focuses on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to distinguish the target molecule from its isomers.
Synthesis and Purification of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-chloro-2-methylbenzaldehyde.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-chloro-2-methylbenzaldehyde (1.0 eq) in methanol (MeOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization for Regiochemical Confirmation
The following analytical techniques are instrumental in confirming the regiochemistry of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern on the benzene ring. Both ¹H and ¹³C NMR provide critical information through chemical shifts, coupling constants, and signal multiplicities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A 5-10 mg sample of the purified product is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed. Further 2D NMR experiments such as COSY, HSQC, and HMBC can be conducted to provide definitive assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can offer clues about the substitution pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy can provide initial indications of the substitution pattern on the benzene ring through the analysis of out-of-plane C-H bending vibrations in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.
-
Analysis: The IR spectrum is recorded, with particular attention paid to the 900-650 cm⁻¹ region for C-H out-of-plane bending vibrations.
Data Comparison
The following table summarizes the expected and reported analytical data for this compound and its key regioisomers. The predicted NMR data is based on established substituent effects and data from closely related compounds.
| Compound | Structure | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Key MS Fragments (m/z) | Expected IR C-H Bending (cm⁻¹) |
| This compound | ![]() | Aromatic protons: ~7.1-7.4 (m, 3H); CH₂: ~4.7 (s, 2H); CH₃: ~2.4 (s, 3H) | Aromatic carbons: ~125-140; CH₂: ~63; CH₃: ~16 | 156/158 (M⁺), 121 (M⁺ - Cl), 105 | ~800-850, ~750-800 |
| (2-Chloro-3-methylphenyl)methanol | ![]() | Aromatic protons: ~7.0-7.3 (m, 3H); CH₂: ~4.8 (s, 2H); CH₃: ~2.3 (s, 3H) | Aromatic carbons: ~126-141; CH₂: ~61; CH₃: ~19 | 156/158 (M⁺), 121 (M⁺ - Cl), 105 | ~800-850, ~750-800 |
| (3-Chloro-4-methylphenyl)methanol | ![]() | Aromatic protons: ~7.2-7.4 (m, 3H); CH₂: ~4.6 (s, 2H); CH₃: ~2.3 (s, 3H) | Aromatic carbons: ~127-140; CH₂: ~64; CH₃: ~20 | 156/158 (M⁺), 121 (M⁺ - Cl), 105 | ~800-850 |
| (4-Chloro-3-methylphenyl)methanol | ![]() | Aromatic protons: ~7.1-7.3 (m, 3H); CH₂: ~4.6 (s, 2H); CH₃: ~2.4 (s, 3H) | Aromatic carbons: ~126-141; CH₂: ~64; CH₃: ~20 | 156/158 (M⁺), 121 (M⁺ - Cl), 105 | ~800-850 |
| (5-Chloro-2-methylphenyl)methanol | ![]() | Aromatic protons: ~7.1-7.3 (m, 3H); CH₂: ~4.7 (s, 2H); CH₃: ~2.2 (s, 3H) | Aromatic carbons: ~125-142; CH₂: ~63; CH₃: ~18 | 156/158 (M⁺), 121 (M⁺ - Cl), 105 | ~800-850 |
Note: The structural images are placeholders and should be replaced with actual chemical structures. The NMR and MS data are predicted and should be confirmed with experimental data.
Logical Workflow for Regiochemical Confirmation
The following diagram illustrates the logical workflow for confirming the regiochemistry of the synthesized product.
Caption: Logical workflow for the synthesis, purification, and regiochemical confirmation of this compound.
Conclusion
By employing a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, and by comparing the acquired data with predicted values for all potential regioisomers, a definitive confirmation of the synthesized this compound can be achieved. This rigorous analytical approach is indispensable for ensuring the quality and purity of chemical entities in research and development.
A Comparative Guide to the Cross-Validation of Analytical Methods for Substituted Benzyl Alcohols
In the realm of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related substances is paramount. Substituted benzyl alcohols, a class of compounds frequently encountered as preservatives, impurities, or degradation products, necessitate robust analytical methods for their determination. This guide provides a comprehensive comparison of commonly employed analytical techniques for the analysis of benzyl alcohol and its derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method selection, validation, and cross-validation.
The cross-validation of analytical methods is a critical process that ensures the reliability and consistency of results when a method is transferred between laboratories or when different methods are used to analyze the same sample.[1][2] This process is essential for maintaining data integrity throughout the drug development lifecycle.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the necessary parameters to be evaluated.[3][4][5][6]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for substituted benzyl alcohols is often dictated by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[7][8][9][10] Reversed-phase HPLC with UV detection is a common approach for the determination of benzyl alcohol and its related compounds.[7][10]
The following sections provide a detailed comparison of these methods based on reported validation data.
Data Presentation: Quantitative Method Performance
The performance of different analytical methods for benzyl alcohol is summarized in the tables below. These tables provide a side-by-side comparison of key validation parameters, allowing for an objective assessment of each method's capabilities.
Table 1: HPLC Method Performance for Benzyl Alcohol Analysis
| Parameter | Method 1 (RP-HPLC/UV)[7] | Method 2 (RP-HPLC/UV)[10] |
| Linearity Range | Not Specified | 160-240 µg/mL |
| Correlation Coefficient (R²) | 1.0000 | 0.9995 |
| Accuracy (% Recovery) | 99.8% - 101.7% | Not Specified |
| Precision (% RSD) | 0.9% (Repeatability) | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.86 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | 2.5 µg/mL |
Table 2: GC-MS Method Performance for Benzyl Alcohol Analysis
| Parameter | Method 1 (GC-MS with Derivatization)[11] | Method 2 (GC-MS with Derivatization)[12] | Method 3 (GC-MS) | Method 4 (GC-MS)[13] |
| Linearity Range | 2-200 mg/L | 5-200 mg/L | 0.1-10 µg/mL | 0.0625-100 µg/mL |
| Correlation Coefficient (R²) | Not Specified | Not Specified | > 0.999 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98% - 105% | 96% - 101% |
| Precision (% RSD) | Within-run: 2.7%, Between-run: 4.2% | Within-run: 2.2%, Between-run: 6.9% | < 5% | 3.31% - 3.74% |
| Limit of Detection (LOD) | 0.1 mg/L | 1 mg/L | 0.05 µg/g | 2.1 - 5.4 mg/kg |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.1 µg/g | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. The following protocols are based on published literature for the analysis of benzyl alcohol.
1. Reversed-Phase HPLC-UV Method [10]
-
Instrumentation: Shimadzu Nexera LC-30AD system with UV detector.
-
Column: Hypersil BDS C18 (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 50mM triethylamine (70:30, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Standard solutions were prepared by dissolving the working standard in the mobile phase.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization [12]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization Agent: 4-carbethoxyhexafluorobutyryl chloride.
-
Sample Preparation: Extraction of benzyl alcohol from the sample matrix (e.g., human plasma) followed by derivatization.
-
Internal Standard: 3,4-dimethylphenol.
-
Analysis: The derivatized sample is injected into the GC-MS system. The derivative elutes at a higher temperature, free from volatile interferences.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Injectable Suspensions
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Extraction Solvent: Methanol.
-
Sample Preparation: Extraction with methanol, followed by filtration through anhydrous sodium sulfate to remove co-extractives. The methanol solution is then evaporated and the residue is reconstituted.
-
Injection: 1 µL of the prepared sample is injected into the GC-MS.
Visualizing Analytical Workflows
Diagrams are provided below to illustrate the logical flow of a cross-validation study and a typical analytical workflow.
Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.
Caption: General Experimental Workflow for HPLC or GC-MS Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. arlok.com [arlok.com]
- 8. tandfonline.com [tandfonline.com]
- 9. helixchrom.com [helixchrom.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ewai-group.com [ewai-group.com]
- 14. benchchem.com [benchchem.com]
Inter-Laboratory Study on the Characterization of 3-Chloro-2-Methylbenzyl Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory study designed to characterize the chemical and physical properties of 3-chloro-2-methylbenzyl alcohol, a key intermediate in pharmaceutical synthesis. The study evaluates the consistency and reproducibility of analytical methods across multiple laboratories, ensuring the quality and reliability of data for regulatory submission and drug development. This document presents a summary of the quantitative data, detailed experimental protocols, and a standardized workflow for the characterization of such compounds.
Data Presentation: Summary of Inter-Laboratory Results
The following table summarizes the quantitative data obtained from five participating laboratories for key analytical parameters of a single batch of 3-chloro-2-methylbenzyl alcohol. The consistency of these results across different facilities underscores the robustness of the analytical methods employed.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Mean | Std. Dev. |
| Purity by HPLC (%) | 99.82 | 99.85 | 99.81 | 99.86 | 99.83 | 99.83 | 0.02 |
| Identity by ¹H NMR | Conforms | Conforms | Conforms | Conforms | Conforms | - | - |
| Identity by Mass Spec. | Conforms | Conforms | Conforms | Conforms | Conforms | - | - |
| Melting Point (°C) | 72.1 | 72.3 | 72.0 | 72.4 | 72.2 | 72.2 | 0.16 |
| Water Content (%) | 0.05 | 0.06 | 0.05 | 0.07 | 0.06 | 0.06 | 0.01 |
| Residual Solvents (ppm) | <50 | <50 | <50 | <50 | <50 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for the characterization of pharmaceutical intermediates and benzyl alcohol derivatives.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: A solution of 3-chloro-2-methylbenzyl alcohol in acetonitrile at a concentration of 1 mg/mL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 10 mg of the sample dissolved in 0.7 mL of deuterated chloroform (CDCl₃).[3]
-
Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to confirm the molecular structure. Two-dimensional NMR experiments can be used for more detailed structural elucidation.[2]
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound.[2] Fragmentation patterns can provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
-
Instrumentation: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[1]
-
Data Acquisition: The spectrum is typically collected over a range of 4000-600 cm⁻¹.[1]
-
Analysis: The presence of characteristic absorption bands for functional groups (e.g., O-H stretch for the alcohol, C-Cl stretch) is verified.[1]
Mandatory Visualization
The following diagram illustrates a general workflow for the characterization of a new chemical entity, such as 3-chloro-2-methylbenzyl alcohol, from synthesis to final verification.
Caption: General workflow for the characterization of a new chemical entity.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological effects of (3-Chloro-2-methylphenyl)methanol and its structurally related analogs. Due to a lack of specific experimental data for this compound in the available literature, this comparison is based on published data for analogous substituted benzyl alcohol derivatives. The information is intended to guide research and development efforts by highlighting potential activities and providing detailed experimental methodologies for their assessment.
Introduction
Substituted benzyl alcohols are a class of aromatic compounds that have garnered interest for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific substitutions on the phenyl ring can significantly influence their potency and spectrum of activity. This guide focuses on this compound, a molecule with a specific substitution pattern whose biological effects are not yet well-documented in publicly accessible literature. By examining data from related analogs, we can infer potential areas of biological activity for this compound and provide a framework for its systematic evaluation.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various substituted benzyl alcohol derivatives, which can serve as a basis for predicting the potential effects of this compound.
Table 1: Comparative Antibacterial Activity of Substituted Benzyl Alcohol Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition in mm) | Reference |
| 4-hydroxy-3-methoxybenzyl alcohol | Staphylococcus aureus | 8 | [1] |
| Pseudomonas aeruginosa | 10 | [1] | |
| 3,4-dihydroxybenzyl alcohol | Staphylococcus aureus | 10 | [1] |
| Pseudomonas aeruginosa | 12 | [1] | |
| 4-hydroxybenzyl alcohol | Staphylococcus aureus | 8 | [1] |
| Pseudomonas aeruginosa | 10 | [1] | |
| 3,5-dimethoxy-4-hydroxybenzyl alcohol | Staphylococcus aureus | 12 | [1] |
| Pseudomonas aeruginosa | 35 | [1] | |
| Benzyl alcohol | Staphylococcus aureus | - | [2] |
| Pseudomonas aeruginosa | - | [2] | |
| Amoxicillin (Standard) | Staphylococcus aureus | - | [1] |
| Pseudomonas aeruginosa | - | [1] |
Note: Data for this compound is not available in the cited literature. The presented data for analogs demonstrates that substitution patterns significantly impact antibacterial efficacy, with some derivatives showing considerable potency, particularly against P. aeruginosa.[1]
Table 2: Comparative Anti-Inflammatory Activity of Benzyl Alcohol Derivatives from Hericium erinaceum
| Compound | Assay | Endpoint | Result | Reference |
| Erinacerin B | LPS-induced RAW 264.7 cells | NO Production | Concentration-dependent decrease | [3] |
| PGE2 Production | Concentration-dependent decrease | [3] | ||
| Hericenone E | LPS-induced RAW 264.7 cells | NO Production | Concentration-dependent decrease | [3] |
| PGE2 Production | Concentration-dependent decrease | [3] |
Note: This table highlights that certain benzyl alcohol derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators.[3] The specific activity of this compound in similar assays has not been reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological effects of novel compounds. Below are representative protocols for assessing cytotoxicity, anti-inflammatory, and antimicrobial activities.
3.1. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Control wells should receive the solvent alone.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the solvent control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
3.2. Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Plating: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the test compound only.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is determined using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
3.3. Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[4]
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth medium.[4]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[4]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[4]
Mandatory Visualizations
Diagram 1: General Workflow for In Vitro Biological Activity Screening
Caption: Workflow for evaluating the in vitro biological effects.
Diagram 2: Simplified NF-κB Signaling Pathway in Inflammation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of (3-Chloro-2-methylphenyl)methanol (CAS No. 90369-75-8). The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this compound from acquisition to disposal.
Hazard Overview and Personal Protective Equipment
Summary of Personal Protective Equipment (PPE) and Safety Measures:
| Protective Measure | Specifications | Rationale |
| Eye and Face Protection | Safety goggles with side shields. A face shield should be worn when there is a risk of splashing. | To protect eyes from contact with the chemical, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which may cause irritation. |
| Body Protection | A lab coat or other protective clothing that provides full coverage of the arms. | To prevent accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood or when generating aerosols or vapors. | To prevent inhalation, which may cause respiratory tract irritation. |
| Engineering Controls | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. | To minimize the concentration of airborne contaminants and reduce the risk of inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety. The following steps outline the process for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Checklist:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Assemble PPE: Ensure all required personal protective equipment is available, has been inspected for integrity, and is worn correctly.
-
Prepare Work Area: Work should be conducted in a designated area, preferably a chemical fume hood. Ensure the work area is clean, uncluttered, and that all necessary equipment is within easy reach.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
-
Weighing: If handling a solid form, weigh the necessary amount on a tared weigh boat or paper within the fume hood to minimize the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Use appropriate glassware and ensure all connections are secure.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan outlined below.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Managing this compound Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
1. Waste Segregation:
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container should be made of a material compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be listed.
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
2. Collection of Waste:
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses from cleaning glassware, in the designated hazardous waste container.
-
Solid Waste: Collect any solid waste, such as contaminated weigh boats, gloves, and paper towels, in a separate, clearly labeled solid hazardous waste container.
-
Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be disposed of in a designated sharps container for hazardous waste.
3. Storage and Disposal:
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are kept closed except when adding waste.
-
Disposal Request: When the waste container is full, or if work with the compound is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste pickup.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Small Spill (manageable by trained personnel):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (requires emergency response):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response team or local fire department.
-
Provide details of the spilled chemical, quantity, and location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





